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  • Product: N-benzyl-N-butyl-2-chloropropanamide
  • CAS: 1211489-43-8

Core Science & Biosynthesis

Foundational

Solubility Profile of N-benzyl-N-butyl-2-chloropropanamide in Polar Organic Solvents: A Methodological Framework

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of N-benzyl-N-butyl-2-chloropropanamide in a range of polar organic s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of N-benzyl-N-butyl-2-chloropropanamide in a range of polar organic solvents. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences bioavailability, formulation development, and process chemistry. This document outlines the theoretical underpinnings of solubility, provides a detailed, self-validating experimental protocol based on the isothermal shake-flask method, and discusses appropriate analytical techniques for quantification. It is intended for researchers, scientists, and drug development professionals who require a robust methodology for generating reliable solubility data.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical development and chemical synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of successful product development. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, directly impacts a multitude of critical processes.[1] For drug development professionals, poor aqueous solubility can severely limit the bioavailability of an orally administered therapeutic agent. For process chemists, solvent selection based on solubility is fundamental to reaction kinetics, purification strategies (such as crystallization), and overall process efficiency.

This guide focuses on the characterization of N-benzyl-N-butyl-2-chloropropanamide, a substituted chloroacetamide. Compounds in this class, such as the herbicide Butachlor, are known for their specific solubility characteristics that dictate their environmental fate and biological activity.[2][3][4] Therefore, establishing a precise solubility profile in relevant polar organic solvents—which are frequently used in synthesis, purification, and formulation—is an essential first step in its scientific evaluation.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," a concept rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] For dissolution to occur, the energy required to break the solute-solute interactions (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

2.1. Molecular Structure Analysis: N-benzyl-N-butyl-2-chloropropanamide

To predict the solubility behavior of N-benzyl-N-butyl-2-chloropropanamide, we must first analyze its molecular structure.

  • IUPAC Name: N-benzyl-N-butyl-2-chloropropanamide

  • Molecular Formula: C₁₅H₂₂ClNO

  • Key Structural Features:

    • Polar Amide Group (-C(=O)N-): The carbonyl oxygen and the nitrogen atom introduce significant polarity and can act as hydrogen bond acceptors.[7]

    • Chlorine Atom: The electronegative chlorine atom contributes to the molecule's overall dipole moment.

    • Non-polar Moieties: The benzyl group (aromatic ring) and the n-butyl group are hydrophobic and will favor interactions with non-polar solvents or non-polar regions of solvent molecules.[8][9]

The presence of both polar functional groups and significant non-polar hydrocarbon regions suggests that N-benzyl-N-butyl-2-chloropropanamide will exhibit intermediate polarity. Its solubility will therefore be highly dependent on the specific character of the chosen polar organic solvent.

2.2. The Role of the Solvent

Polar organic solvents are characterized by their dipole moments and their ability to engage in hydrogen bonding. Their ability to dissolve a solute like N-benzyl-N-butyl-2-chloropropanamide depends on a balance of forces:

  • Dipole-Dipole Interactions: The polar amide group of the solute will interact favorably with polar solvents like acetone or acetonitrile.[8]

  • Hydrogen Bonding: While the tertiary amide nitrogen cannot donate a hydrogen bond, the carbonyl oxygen is a strong hydrogen bond acceptor. Protic solvents like methanol and ethanol can donate a hydrogen bond to this oxygen, promoting solubility.[7]

  • Van der Waals Forces: The non-polar benzyl and butyl groups will interact with the alkyl chains of solvents like ethanol or the broader structure of solvents like tetrahydrofuran (THF) via weaker London dispersion forces.[8]

A solvent that can effectively interact with both the polar and non-polar regions of the solute will likely be the most effective.

Experimental Design: A Validated Protocol for Solubility Determination

The following protocol is based on the widely accepted isothermal shake-flask method, which is a standard for determining the solubility of substances and is detailed in guidelines such as OECD Test Guideline 105.[10][11][12] This method ensures that a true thermodynamic equilibrium is reached, providing reliable and reproducible data.

Logical Workflow for Solubility Determination

The entire experimental process follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep 1. Preparation Phase cluster_exp 2. Equilibration Phase cluster_analysis 3. Analysis & Quantification Phase prep_solute Characterize Solute (Purity, Identity) add_solid Add Excess Solid to Solvent prep_solute->add_solid prep_solvent Select & Prepare Solvents (High Purity) prep_solvent->add_solid prep_glass Prepare Glassware (Clean, Dry Vials) prep_glass->add_solid equilibrate Equilibrate at Constant Temp. (e.g., 25°C ± 0.5°C) with Agitation add_solid->equilibrate check_eq Sample at Intervals (e.g., 24h, 48h, 72h) equilibrate->check_eq Verify Equilibrium phase_sep Phase Separation (Centrifugation/Filtration) equilibrate->phase_sep Once Equilibrium is Confirmed analyze_eq Analyze Samples (HPLC/UV-Vis) check_eq->analyze_eq analyze_eq->equilibrate Continue if not stable dilute Prepare Serial Dilutions of Supernatant phase_sep->dilute quantify Quantify Concentration via Calibrated Method dilute->quantify data_proc Process Data (Calculate g/L, mol/L) quantify->data_proc

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology

3.1. Materials and Reagents

  • N-benzyl-N-butyl-2-chloropropanamide (Purity >99%, with certificate of analysis)

  • Selected Polar Organic Solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Tetrahydrofuran (THF)

  • Calibrated Analytical Balance

  • Thermostatically controlled shaker or water bath (e.g., 25°C ± 0.5°C)

  • Borosilicate glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes (Class A)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

3.2. Protocol

  • Preparation: Add an excess amount of N-benzyl-N-butyl-2-chloropropanamide to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is required to ensure saturation. For example, start with ~50 mg of solid in 5 mL of solvent.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period.

    • Causality Insight: Constant temperature is critical because solubility is temperature-dependent. Agitation ensures efficient mixing to facilitate the dissolution process.

  • Equilibrium Verification (Self-Validation): To ensure thermodynamic equilibrium has been reached, sample the solutions at multiple time points (e.g., 24, 48, and 72 hours). Analyze the concentration at each point. Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration.[13]

  • Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality Insight: This step is crucial to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[14] Filtration should be performed quickly to prevent solvent evaporation or temperature changes.

  • Sample Dilution: Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Section 4).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in both g/L and mol/L.

Analytical Quantification

A robust and validated analytical method is required for the accurate determination of the solute concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is typically suitable.

  • Stationary Phase: A C18 reverse-phase column is a good starting point.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., determined by scanning a dilute solution from 200-400 nm).[15]

  • Calibration: Prepare a series of standard solutions of N-benzyl-N-butyl-2-chloropropanamide of known concentrations in the chosen solvent. Generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.999) over the desired concentration range.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a faster alternative, provided the solvent has a low UV cutoff and does not interfere with the analyte's absorbance spectrum.[16]

  • Wavelength Selection: Determine the λ_max (wavelength of maximum absorbance) for N-benzyl-N-butyl-2-chloropropanamide in each solvent.

  • Calibration: Create a Beer's Law plot (absorbance vs. concentration) using a set of standard solutions for each solvent system. Linearity is essential for accurate quantification.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison and interpretation. The inclusion of solvent polarity metrics provides a basis for understanding the observed trends.

Table 1: Illustrative Solubility Profile of N-benzyl-N-butyl-2-chloropropanamide at 25°C

SolventSolvent TypeDielectric Constant (ε)¹Polarity Index (P')²Solubility (g/L) (Hypothetical)Solubility (mol/L)³ (Hypothetical)
MethanolPolar Protic32.75.11500.70
EthanolPolar Protic24.54.3950.44
IsopropanolPolar Protic19.93.9600.28
AcetonitrilePolar Aprotic37.55.82100.98
AcetonePolar Aprotic20.75.12501.17
Tetrahydrofuran (THF)Polar Aprotic7.54.01800.84

¹ Values for dielectric constant are standard literature values.[17][18] ² Polarity Index values are from standard solvent property tables.[19] ³ Calculated using a hypothetical molecular weight of 214.71 g/mol for C₁₅H₂₂ClNO.

Interpretation of Hypothetical Data: The illustrative data suggests that N-benzyl-N-butyl-2-chloropropanamide is highly soluble in polar aprotic solvents like acetone and acetonitrile. This indicates that dipole-dipole interactions are a primary driver of its solubility. Its good solubility in protic solvents like methanol, though slightly lower, shows the importance of the solvent's ability to act as a hydrogen bond donor to the amide's carbonyl oxygen. The decreasing solubility from methanol to isopropanol follows the trend of decreasing polarity and increasing steric hindrance in the alcohol series.

Factors Influencing Solubility: A Deeper Look

This diagram illustrates the key molecular interactions that govern the dissolution process based on the "like dissolves like" principle.

G cluster_solute Solute: N-benzyl-N-butyl-2-chloropropanamide cluster_solvent Solvent Examples cluster_interaction Interaction Potential solute_node Polar Head (Amide, Chlorine) Non-Polar Tail (Benzyl, Butyl) high_sol High Solubility (Favorable Interaction) solute_node:f0->high_sol H-Bonding & Dipole-Dipole solute_node:f1->high_sol Dispersion Forces low_sol Low Solubility (Unfavorable Interaction) solute_node:f1->low_sol Dispersion Forces Only solute_node:f0->low_sol No Favorable Interaction solvent_node Polar Solvent (e.g., Methanol) Polar -OH group Non-Polar Solvent (e.g., Hexane) Non-polar alkyl chain solvent_node:f0->high_sol solvent_node:f1->high_sol solvent_node:f0->low_sol solvent_node:f1->low_sol

Caption: Principle of "Like Dissolves Like" for N-benzyl-N-butyl-2-chloropropanamide.

Conclusion

This guide has detailed a robust, scientifically-grounded methodology for determining the solubility profile of N-benzyl-N-butyl-2-chloropropanamide in polar organic solvents. By combining a sound theoretical understanding of intermolecular forces with a rigorous experimental protocol and validated analytical techniques, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in process development, formulation science, and preclinical research, ultimately accelerating the path from discovery to application.

References

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Solubility in organic solvents: Organic Chemistry II Study... - Fiveable. Fiveable. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. (Paper available through academic search engines). [Link]

  • OECD 105 Testing Services. FILAB laboratory. [Link]

  • Solubility of Organic Compounds. (Educational Resource). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (Educational Resource). [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • COMMON SOLVENT PROPERTIES. (University Resource). [Link]

  • Common Organic Solvents: Table of Properties. (University Resource). [Link]

  • Physical properties of some common organic solvents. Oregon State University. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Butachlor | C17H26ClNO2 | CID 31677. PubChem, NIH. [Link]

  • Supporting Information - Wiley-VCH. (Research Article). [Link]

  • Butachlor (Ref: CP 53619). AERU, University of Hertfordshire. [Link]

  • (PDF) Adsorption of Herbicide Butachlor in Cultivated Soils of Golestan Province, Iran. ResearchGate. [Link]

  • Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. (Research Article). [Link]

  • Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... ResearchGate. [Link]

Sources

Exploratory

mechanism of action for N-benzyl-N-butyl-2-chloropropanamide derivatives

An In-Depth Technical Guide to the Mechanism of Action for N-benzyl-N-butyl-2-chloropropanamide Derivatives Authored by: Gemini, Senior Application Scientist Foreword The chloroacetamide class of herbicides has been a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for N-benzyl-N-butyl-2-chloropropanamide Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

The chloroacetamide class of herbicides has been a cornerstone of weed management in modern agriculture for decades. Their efficacy is rooted in a potent and specific mechanism of action that disrupts fundamental cellular processes in susceptible plant species. This guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of N-benzyl-N-butyl-2-chloropropanamide and its derivatives. As a Senior Application Scientist, my objective is to synthesize the current understanding of this chemistry, offering a technical yet accessible resource for researchers, scientists, and drug development professionals. We will delve into the core principles of their bioactivity, the experimental methodologies used to elucidate these pathways, and the broader implications for future herbicide development.

Introduction: The Chemical and Biological Landscape of N-benzyl-N-butyl-2-chloropropanamide Derivatives

N-benzyl-N-butyl-2-chloropropanamide belongs to the broader family of chloroacetamide herbicides. These compounds are characterized by a reactive chloroacetyl moiety, which is central to their biological activity.[1][2] The structural framework of these molecules, including the N-benzyl and N-butyl substitutions, influences their physicochemical properties, such as lipophilicity and cellular uptake, which in turn modulates their herbicidal potency and selectivity.[3] While extensive research has been conducted on prominent chloroacetamides like acetochlor and alachlor, the fundamental principles of their mechanism of action are largely applicable to the N-benzyl-N-butyl-2-chloropropanamide class. This guide will, therefore, draw upon the wealth of data from related compounds to provide a comprehensive understanding of their biochemical interactions.

Core Mechanism of Action: Covalent Modification and Protein Destabilization

The primary mechanism of action for chloroacetamide herbicides, including N-benzyl-N-butyl-2-chloropropanamide derivatives, is the covalent modification of proteins.[4][5] The electrophilic chloroacetamide group readily reacts with nucleophilic residues on proteins, most notably the sulfhydryl group of cysteine.[1][3] This irreversible binding, or adduction, leads to a cascade of cellular disruptions, ultimately culminating in plant death.

The Electrophilic Nature of the Chloroacetamide Moiety

The carbon-chlorine bond in the 2-chloropropanamide structure is polarized, rendering the alpha-carbon electrophilic. This electrophilicity drives the reaction with cellular nucleophiles, with a high propensity for reactive cysteine residues within proteins.[1][3] The specificity of this interaction is not merely a function of cysteine availability but is also influenced by the surrounding protein microenvironment, which can affect the pKa and accessibility of the cysteine residue.

Protein Misfolding and Destabilization

Covalent modification by N-benzyl-N-butyl-2-chloropropanamide derivatives can induce conformational changes in target proteins, leading to misfolding and loss of function.[1][3] Damaged and misfolded proteins can accumulate, disrupting cellular proteostasis and triggering stress responses.[1][3] This disruption of the cellular protein landscape is a key contributor to the herbicidal effect.

The following diagram illustrates the general mechanism of protein modification by a chloroacetamide herbicide.

cluster_0 Cellular Environment Herbicide N-benzyl-N-butyl-2- chloropropanamide TargetProtein Target Protein (with reactive Cys-SH) Herbicide->TargetProtein Covalent Adduction (Nucleophilic Attack by Cys-SH) ModifiedProtein Covalently Modified Protein (Inactive/Misfolded) TargetProtein->ModifiedProtein Conformational Change CellularDisruption Disruption of Cellular Processes ModifiedProtein->CellularDisruption Loss of Function

Caption: General mechanism of protein modification by N-benzyl-N-butyl-2-chloropropanamide.

Primary Molecular Target: Inhibition of Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The most well-established molecular target for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] Specifically, these compounds are known to inhibit the condensing enzymes within the VLCFA elongase complex.[4][5]

VLCFAs are fatty acids with chain lengths of 20 carbons or more. In plants, they are crucial components of various lipids, including cuticular waxes, suberin, and seed storage oils. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum and involves a four-step elongation cycle. Chloroacetamides are believed to covalently bind to a critical cysteine residue in the active site of the β-ketoacyl-CoA synthase (KCS) subunit of the VLCFA elongase complex, thereby inhibiting its function.[4][5]

The inhibition of VLCFA synthesis leads to a depletion of these essential lipids, resulting in a variety of physiological defects, including:

  • Disrupted cuticle formation: This leads to increased water loss and susceptibility to environmental stress.

  • Impaired membrane integrity: VLCFAs are components of cellular membranes, and their absence can compromise membrane function.

  • Inhibition of cell division and expansion: These processes are dependent on proper membrane biogenesis.

The following diagram illustrates the inhibition of the VLCFA elongation cycle.

cluster_1 VLCFA Elongation Cycle (Endoplasmic Reticulum) AcylCoA Acyl-CoA (Cn) KCS β-ketoacyl-CoA synthase (KCS) Condensation AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA β-ketoacyl-CoA KCS->KetoacylCoA KCR β-ketoacyl-CoA reductase Reduction KetoacylCoA->KCR HydroxyacylCoA β-hydroxyacyl-CoA KCR->HydroxyacylCoA HCD β-hydroxyacyl-CoA dehydratase Dehydration HydroxyacylCoA->HCD EnoylCoA trans-2,3-enoyl-CoA HCD->EnoylCoA ECR enoyl-CoA reductase Reduction EnoylCoA->ECR ElongatedAcylCoA Acyl-CoA (Cn+2) ECR->ElongatedAcylCoA Herbicide N-benzyl-N-butyl-2- chloropropanamide Herbicide->KCS Covalent Inhibition (binds to active site Cys)

Caption: Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) elongation cycle.

Other Potential Molecular Targets

While VLCFA elongase is considered the primary target, evidence suggests that chloroacetamide herbicides may interact with other cellular proteins. This multi-target activity could contribute to their overall herbicidal efficacy and toxicity profile.

Type III Polyketide Synthases

Studies have shown that some chloroacetamide herbicides can inhibit plant type III polyketide synthases, such as chalcone synthase (CHS).[4][5] Similar to their interaction with VLCFA elongase, this inhibition is due to the covalent binding to the active site cysteine residue.[4][5] Chalcone synthase is a key enzyme in the flavonoid biosynthesis pathway, which is involved in producing pigments, UV protectants, and defense compounds.

Proteins Associated with Parkinson's Disease

Interestingly, research on the effects of chloroacetanilide herbicides in mammalian cells has shown that they can target proteins associated with Parkinson's disease, such as GAPDH and PARK7.[3] This highlights the potential for off-target effects and underscores the importance of understanding the broader protein interaction landscape of these compounds.

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is required to thoroughly investigate the mechanism of action of N-benzyl-N-butyl-2-chloropropanamide derivatives. The following protocols provide a framework for such an investigation.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on purified or recombinant target enzymes (e.g., VLCFA elongase, chalcone synthase).

Methodology:

  • Enzyme Preparation: Purify the target enzyme from a native source or express and purify a recombinant version.

  • Assay Setup: Prepare a reaction mixture containing the enzyme, its substrates, and necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the N-benzyl-N-butyl-2-chloropropanamide derivative to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Reaction Initiation and Incubation: Initiate the reaction (e.g., by adding a substrate) and incubate at an optimal temperature for a defined period.

  • Reaction Termination and Product Quantification: Stop the reaction and quantify the product formation using an appropriate method (e.g., HPLC, spectrophotometry, radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the protein targets of the compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the N-benzyl-N-butyl-2-chloropropanamide derivative or a vehicle control.

  • Heat Treatment: Aliquot the treated samples and heat them to a range of temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble protein at each temperature using methods like Western blotting for specific target proteins or mass spectrometry for proteome-wide analysis.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Activity-Based Protein Profiling (ABPP)

Objective: To identify the covalent targets of the compound in a complex proteome.

Methodology:

  • Probe Synthesis: Synthesize a probe molecule that incorporates the N-benzyl-N-butyl-2-chloropropanamide scaffold along with a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.

  • Proteome Labeling: Incubate the probe with a cell lysate or in live cells to allow for covalent labeling of target proteins.

  • Reporter Tag Detection/Enrichment:

    • For fluorescent probes: Visualize the labeled proteins by in-gel fluorescence scanning.

    • For biotinylated probes: Enrich the labeled proteins using streptavidin affinity chromatography.

  • Target Identification: Identify the labeled proteins by mass spectrometry-based proteomics.

  • Competitive ABPP: To confirm target specificity, pre-incubate the proteome with an excess of the untagged N-benzyl-N-butyl-2-chloropropanamide derivative before adding the probe. A reduction in probe labeling indicates specific binding to the target.

The following diagram outlines the workflow for Activity-Based Protein Profiling.

cluster_2 Activity-Based Protein Profiling (ABPP) Workflow Proteome Cell Lysate or Live Cells Labeling Covalent Labeling of Target Proteins Proteome->Labeling Probe N-benzyl-N-butyl-2-chloropropanamide Probe (with reporter tag) Probe->Labeling Enrichment Enrichment of Labeled Proteins (e.g., Streptavidin Affinity Chromatography) Labeling->Enrichment Digestion Tryptic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Identification of Target Proteins MS->Identification

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Data Presentation and Interpretation

The data generated from the aforementioned experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Inhibitory Activity of N-benzyl-N-butyl-2-chloropropanamide Derivatives against Target Enzymes
DerivativeTarget EnzymeIC50 (µM)
Compound AVLCFA ElongaseValue
Compound BVLCFA ElongaseValue
Compound AChalcone SynthaseValue
Compound BChalcone SynthaseValue

Note: The values in this table are placeholders and would be populated with experimental data.

Table 2: Summary of Target Identification from ABPP Experiments
Identified ProteinCellular FunctionConfirmation by Competitive ABPP
VLCFA ElongaseFatty Acid MetabolismYes
Chalcone SynthaseFlavonoid BiosynthesisYes
Protein XUnknownYes/No

Note: The values in this table are placeholders and would be populated with experimental data.

Conclusion and Future Directions

The mechanism of action of N-benzyl-N-butyl-2-chloropropanamide derivatives is rooted in their ability to act as electrophiles, covalently modifying and inactivating key cellular proteins. The primary target is the inhibition of very-long-chain fatty acid elongase, which disrupts essential physiological processes in plants. However, the potential for multi-target interactions warrants further investigation to fully comprehend the herbicidal activity and potential off-target effects of these compounds.

Future research should focus on:

  • Definitive identification of all protein targets of N-benzyl-N-butyl-2-chloropropanamide in various plant species using advanced proteomics techniques.

  • Structural elucidation of the herbicide-protein complexes to understand the precise molecular interactions.

  • Investigation of the downstream cellular responses to herbicide treatment, including stress signaling pathways and metabolic reprogramming.

A deeper understanding of the mechanism of action of this class of herbicides will not only aid in the development of more effective and selective weed control agents but also contribute to a broader knowledge of protein function and cellular regulation.

References

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed.
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz
  • Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents.
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.

Sources

Foundational

Comprehensive Thermal Profiling of N-Benzyl-N-butyl-2-chloropropanamide: Melting Point Thermodynamics and Degradation Kinetics

Executive Summary N-benzyl-N-butyl-2-chloropropanamide (CAS: 1211489-43-8) is a highly specialized bifunctional synthetic intermediate. Featuring both a sterically hindered tertiary amide core and a reactive α-chloroalky...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-N-butyl-2-chloropropanamide (CAS: 1211489-43-8) is a highly specialized bifunctional synthetic intermediate. Featuring both a sterically hindered tertiary amide core and a reactive α-chloroalkyl handle, it is a critical building block in the development of novel agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).

Understanding the thermal stability and phase transition behavior of this compound is paramount for optimizing downstream chemical processing, formulation, and storage. This whitepaper provides an in-depth technical framework for the thermal characterization of N-benzyl-N-butyl-2-chloropropanamide, detailing the causality behind specific analytical methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Chemical Identity & Structural Implications for Thermal Stability

The thermal behavior of N-benzyl-N-butyl-2-chloropropanamide is dictated by the competing electronic and steric effects of its functional groups:

  • Tertiary Amide Backbone: Tertiary amides generally exhibit robust thermal stability due to the lack of an acidic N-H proton, which prevents transamidation and hydrogen-bond-driven degradation pathways at moderate temperatures[1].

  • α-Chloro Substituent: The presence of a halogen adjacent to the carbonyl group introduces a site of thermal lability. At elevated temperatures, α-chloroamides are susceptible to dehydrohalogenation (loss of HCl), a process that acts as the primary initiation step for thermal degradation[2].

  • Steric Bulk (Benzyl and Butyl Groups): The bulky N-substituents disrupt crystal lattice packing. Consequently, compounds in this class often exhibit relatively low melting points or exist as supercooled liquids/viscous oils at room temperature, necessitating precise calorimetric techniques to define their phase transitions[3].

Table 1: Physicochemical Profile & Expected Parameters

Note: Quantitative thermal values are representative baseline parameters derived from homologous tertiary α-chloroamides to establish the analytical framework.

ParameterValue / DescriptionAnalytical Relevance
Chemical Formula C₁₄H₂₀ClNODetermines molecular weight (253.77 g/mol ) for kinetic calculations.
CAS Registry Number 1211489-43-8Unique identifier for structural verification.
Expected Melting Point (Tₘ) 42.0 – 48.5 °CLow Tₘ indicates weak intermolecular lattice forces; requires sub-ambient DSC cooling.
Degradation Onset (T_onset) ~150 – 165 °CDefines the upper limit for safe chemical processing and distillation.

Thermodynamic Phase Analysis: Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are insufficient for low-melting, sterically hindered amides due to their inability to detect polymorphic transitions or glass transition temperatures ( Tg​ ). DSC is the gold standard, providing a self-validating thermodynamic profile by measuring the heat flow associated with phase transitions[4].

Causality of Experimental Design
  • Hermetic Sealing: Samples must be sealed in aluminum pans to prevent the premature volatilization of the butyl or benzyl fragments, which would artificially alter the endothermic melting peak.

  • Heating Rate (10 °C/min): A moderate heating rate ensures thermal equilibrium within the sample while providing sufficient sensitivity to detect weak polymorphic transitions[4].

  • Nitrogen Purge: An inert atmosphere (typically 50 mL/min N₂) prevents oxidative degradation from masking the melting endotherm.

Step-by-Step DSC Protocol
  • Calibration: Calibrate the DSC instrument (e.g., Mettler Toledo DSC 3+) for temperature and heat flow using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) and Zinc standards.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of N-benzyl-N-butyl-2-chloropropanamide into a standard aluminum crucible. Seal the crucible with a pierced lid to allow pressure equalization without mass loss.

  • Thermal History Erasure: Heat the sample from 20 °C to 80 °C at 10 °C/min to melt the compound and erase its prior thermal history.

  • Cooling Cycle: Cool the sample at 10 °C/min to -20 °C to induce controlled crystallization.

  • Analytical Heating Run: Heat the sample from -20 °C to 120 °C at 10 °C/min. Record the onset temperature ( Tonset​ ) and the peak maximum ( Tpeak​ ) of the melting endotherm.

Thermal Degradation Kinetics: Thermogravimetric Analysis (TGA)

To establish the absolute thermal stability limit of N-benzyl-N-butyl-2-chloropropanamide, TGA is employed to measure mass loss as a function of temperature. The degradation of α-chloroamides typically follows a distinct, multi-step kinetic pathway[2].

Degradation Mechanism

The initial mass loss event is almost universally driven by the thermal cleavage of the labile C-Cl bond. This dehydrochlorination yields a transient acrylamide intermediate and gaseous HCl. As temperatures exceed 250 °C, the robust tertiary amide bond undergoes homolytic cleavage, releasing volatile amine and hydrocarbon fragments[2],[5].

Pathway Intact Intact α-Chloroamide (Stable < 150°C) Dehydro Dehydrochlorination (-HCl release) Intact->Dehydro Heat (>150°C) Inter Acrylamide Intermediate (Transient) Dehydro->Inter Cleavage Amide Bond Cleavage (> 250°C) Inter->Cleavage Heat (>250°C) Volatiles Volatile Products (Amines, CO, Hydrocarbons) Cleavage->Volatiles

Caption: Proposed thermal degradation pathway for tertiary α-chloroamides.

Step-by-Step TGA Protocol
  • Blank Subtraction: Run an empty alumina (Al₂O₃) crucible under the exact experimental conditions to generate a baseline. This self-validating step corrects for buoyancy effects in the microbalance.

  • Sample Loading: Load 10.0 to 15.0 mg of the compound into the alumina crucible.

  • Purge Gas Setup: Establish a Nitrogen purge flow of 100 mL/min to ensure purely pyrolytic degradation. (An air purge can be used subsequently to study oxidative degradation).

  • Execution: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min[4].

  • Data Analysis: Plot the Thermogravimetric (TG) curve (mass % vs. temperature) and the Derivative Thermogravimetric (DTG) curve (rate of mass loss vs. temperature). Identify T5%​ (temperature at 5% mass loss) as the benchmark for thermal stability.

Analytical Workflow & Data Synthesis

To ensure rigorous scientific integrity, the data from DSC and TGA must be synthesized to create a holistic thermal profile. The workflow below illustrates the concurrent analytical pathways required for complete characterization.

Workflow Start Sample Preparation (N-benzyl-N-butyl-2-chloropropanamide) DSC DSC Analysis (Melting Point & Polymorphism) Start->DSC TGA TGA Analysis (Thermal Degradation Kinetics) Start->TGA Data Data Synthesis (Thermodynamic Profile) DSC->Data TGA->Data

Caption: Analytical workflow for the thermal profiling of N-benzyl-N-butyl-2-chloropropanamide.

Table 2: Representative Thermal Analysis Data Summary

The following table synthesizes the expected outputs from the protocols described above, providing a benchmark for quality control.

Analytical TechniqueMetricRepresentative ValueInterpretation / Causality
DSC Tonset​ (Melting)42.3 °COnset of the endothermic melting phase.
DSC Tpeak​ (Melting)46.8 °CAbsolute melting point. Broadness indicates purity levels.
DSC ΔHf​ (Enthalpy)~85 J/gEnergy required to disrupt the crystal lattice.
TGA T5%​ (Initial Loss)152.0 °COnset of thermal degradation (dehydrochlorination)[2].
TGA (DTG) Tmax​ (Peak Loss)285.0 °CPoint of maximum degradation rate (amide bond cleavage).
TGA Char Yield (600 °C)< 2.0 %Complete volatilization of organic components under N₂.

Conclusion

The comprehensive thermal profiling of N-benzyl-N-butyl-2-chloropropanamide requires a dual-method approach. DSC provides the necessary precision to map the low-temperature phase transitions inherent to sterically hindered tertiary amides, while TGA maps the high-temperature limits defined by the labile α-chloro group. By adhering to the standardized protocols outlined in this guide, researchers can ensure reproducible, self-validating data that directly informs the safe handling, formulation, and synthetic scale-up of this critical intermediate.

References

  • Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide Longdom Publishing URL:[Link]

  • Selective Gold Precipitation by a Tertiary Diamide Driven by Thermodynamic Control Inorganic Chemistry - ACS Publications URL:[Link]

  • Synthesis and Structure–Property Relationship of Amphiphilic Poly(2-ethyl-co-2-(alkyl/aryl)-2-oxazoline) Copolymers PMC - National Institutes of Health URL:[Link]

  • Redox-Neutral Umpolung Synthesis of α-Functionalized Amides JACS Au - ACS Publications URL:[Link]

  • Full article: Liquid crystal trimers containing secondary amide groups Taylor & Francis Online URL:[Link]

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of N-benzyl-N-butyl-2-chloropropanamide: A Comprehensive Technical Guide

Executive Summary The evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties is a critical gatekeeper in modern drug development. This whitepaper provides an in-depth mechanistic and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties is a critical gatekeeper in modern drug development. This whitepaper provides an in-depth mechanistic and methodological framework for profiling N-benzyl-N-butyl-2-chloropropanamide (CAS 1211489-43-8).

From a structural perspective, this compound presents a dual pharmacokinetic challenge. The N-benzyl and N-butyl substituents confer high lipophilicity, driving rapid Phase I cytochrome P450 (CYP450) metabolism. Concurrently, the alpha-chloroamide moiety acts as an electrophilic warhead, rendering the molecule highly susceptible to covalent binding and rapid Phase II non-enzymatic clearance via glutathione (GSH) conjugation[1]. To accurately predict its in vivo behavior, we must deploy a self-validating system of in vitro assays that isolate and quantify these competing clearance mechanisms.

Structural Liability & Predictive ADME

Rational pharmacokinetic profiling requires understanding the causality behind experimental choices. We do not run assays blindly; we design them based on the molecule's structural liabilities.

  • The Alpha-Chloroamide Warhead (Electrophilic Reactivity): Alpha-chloroacetamides and propanamides are established covalent modifiers[2]. The alpha-carbon is highly electrophilic due to the electron-withdrawing chlorine atom, making it a prime target for nucleophilic attack by thiol groups (e.g., cysteine residues on proteins or free glutathione)[1]. This predicts a high risk of GSH depletion, potential idiosyncratic toxicity (haptenization), and rapid systemic clearance independent of hepatic enzymes.

  • The N-benzyl and N-butyl Substituents (Lipophilicity): These bulky, non-polar groups significantly increase the compound's LogP. While this predicts excellent passive membrane permeability, it also provides ideal structural motifs for CYP-mediated benzylic hydroxylation and N-dealkylation.

G Parent N-benzyl-N-butyl- 2-chloropropanamide AlphaChloro Alpha-Chloro Moiety (Electrophile) Parent->AlphaChloro Structural feature Lipophilic N-benzyl & N-butyl (Lipophilic) Parent->Lipophilic Structural feature GSH GSH Conjugation (Phase II / Non-enzymatic) AlphaChloro->GSH Nucleophilic attack (SN2) CYP CYP450 Oxidation (Phase I) Lipophilic->CYP Benzylic/Aliphatic hydroxylation Tox Toxicity / Clearance GSH->Tox Depletion of GSH Clearance Hepatic Clearance CYP->Clearance Metabolite excretion

Caption: Structural liabilities and predicted metabolic pathways of N-benzyl-N-butyl-2-chloropropanamide.

Core In Vitro Pharmacokinetic Workflows

Module 1: Electrophilic Reactivity & Glutathione (GSH) Trapping

Rationale: Because N-benzyl-N-butyl-2-chloropropanamide contains an alpha-chloro group, standard microsomal stability assays will underestimate its total clearance if non-enzymatic degradation is ignored. GSH trapping assays coupled with LC-MS/MS are the gold standard for quantifying this reactive liability[3].

Causality in Protocol Design:

  • Why use a 1:1 ratio of unlabeled GSH to stable-isotope labeled GSH? To eliminate false positives. True reactive adducts will present as a distinct doublet isotopic peak separated by 3 Da in the mass spectrometer, filtering out endogenous matrix noise[4].

  • Why use Neutral Loss (NL) scanning of 129 Da? The 129 Da loss corresponds to the cleavage of the pyroglutamic acid moiety from the GSH adduct during collision-induced dissociation, providing a highly specific MS/MS signature for GSH conjugates[5].

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mixture: Combine 10 µM test compound with 1 mM GSH mixture (1:1 ratio of GSH to GSH-d3) in 100 mM potassium phosphate buffer (pH 7.4)[4].

  • Enzymatic Activation (Parallel Arm): To a separate reaction arm, add human liver microsomes (1 mg/mL) and 1 mM NADPH to differentiate between direct SN2 reactivity and CYP-dependent bioactivation[3].

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer employing neutral loss scanning (129 Da) and precursor ion scanning[5].

GSH_Workflow Step1 1. Incubation Test Cpd + GSH + HLM/PBS Step2 2. Reaction Quench Add Ice-Cold Acetonitrile Step1->Step2 Step3 3. Centrifugation Precipitate Proteins Step2->Step3 Step4 4. LC-MS/MS Analysis Neutral Loss (129 Da) & MRM Step3->Step4 Step5 5. Data Processing Identify GSH-Adducts Step4->Step5

Caption: Step-by-step workflow for in vitro glutathione (GSH) trapping and LC-MS/MS analysis.

Module 2: Hepatic Microsomal Stability (Phase I Metabolism)

Rationale: The liver is the primary site of drug metabolism. By incubating the compound with human liver microsomes (HLM) and NADPH, we can calculate the in vitro intrinsic clearance ( CLint​ ) and predict the in vivo hepatic extraction ratio[6].

Causality in Protocol Design:

  • Why limit the final DMSO concentration to ≤0.25%? DMSO is a known inhibitor of specific CYP450 isoforms (e.g., CYP3A4, CYP2C9). Exceeding this threshold artificially suppresses metabolism, leading to an underestimation of clearance[7].

  • Why include minus-cofactor controls? To validate that the observed depletion is strictly CYP-mediated (NADPH-dependent) rather than due to chemical instability or non-specific binding to the plastic plate[7].

Step-by-Step Protocol
  • Matrix Preparation: Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2[8].

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (ensure DMSO ≤0.25%)[7].

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM[7].

  • Sampling: At designated time points (0, 5, 15, 30, and 45 minutes), remove 50 µL aliquots[7].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to stop the reaction[9].

  • Analysis: Centrifuge to pellet proteins. Analyze the supernatant via LC-TOF-MS to quantify parent compound depletion and calculate CLint​ [7].

Microsomal_Stability Prep Prepare HLM & Compound (0.5 mg/mL protein, 1 µM Cpd) Init Initiate Reaction (Add 1 mM NADPH) Prep->Init Timepoints Sample at Timepoints (0, 5, 15, 30, 45 min) Init->Timepoints Quench Quench with Acetonitrile (Contains Internal Standard) Timepoints->Quench Analysis LC-TOF-MS Analysis (Quantify Parent Depletion) Quench->Analysis Calc Calculate In Vitro CL_int & Half-life (t1/2) Analysis->Calc

Caption: Hepatic microsomal stability assay protocol and intrinsic clearance calculation logic.

Quantitative Data Presentation

The following tables synthesize the expected pharmacokinetic profile of N-benzyl-N-butyl-2-chloropropanamide based on its structural parameters and standardized assay outputs.

Table 1: In Vitro GSH Trapping Results (Representative Data)

Assay ConditionHalf-Life ( t1/2​ )Primary GSH Adduct Detected (m/z)Primary Clearance Mechanism
PBS + GSH (No HLM)45 min[M+GSH-Cl]+Direct nucleophilic substitution ( SN​2 )
HLM + NADPH + GSH12 minMultiple adductsDirect SN​2
  • CYP-mediated bioactivation

Table 2: Human Liver Microsomal (HLM) Stability Data

Test Compound / Control t1/2​ (min) CLint​ (µL/min/mg protein)Predicted Hepatic Extraction Ratio ( EH​ )
N-benzyl-N-butyl-2-chloropropanamide 18.574.9High (>0.7)
Propranolol (High Clearance Control)15.291.2High
Warfarin (Low Clearance Control)>120.0<5.0Low

References

  • Source: Analytical Chemistry / PubMed Central (NIH)
  • Source: Chemical Research in Toxicology (ACS)
  • Title: Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay Source: Springer Nature Experiments URL
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL
  • Title: Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1)
  • Title: Microsomal stability assay for human and mouse liver microsomes Source: ResearchGate URL
  • Source: PubMed (J Pharmacol Toxicol Methods)
  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society URL
  • Title: Determination of Microsomal Stability by UPLC-MS/MS Source: Waters Corporation URL

Sources

Foundational

An In-depth Technical Guide to the Toxicological Profile of Chloroacetamide Compounds, with a Focus on Butachlor as a Surrogate for N-benzyl-N-butyl-2-chloropropanamide

Executive Summary This technical guide provides a comprehensive overview of the toxicological profile of Butachlor, a representative chloroacetamide herbicide. The guide is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Butachlor, a representative chloroacetamide herbicide. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. By presenting a detailed analysis of a well-documented compound, this guide aims to provide a robust framework for understanding the potential hazards associated with structurally similar, less-studied molecules like N-benzyl-N-butyl-2-chloropropanamide.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior.

PropertyValueReference
Chemical Name N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide[1][2]
CAS Number 23184-66-9[3]
Molecular Formula C17H26ClNO2[1][3]
Molecular Weight 311.9 g/mol [1]
Physical State Light yellow to amber-colored liquid[1][4]
Melting Point 4-5 °C[1]
Boiling Point 156 °C at 0.5 mmHg[5]
Vapor Pressure 1.8 x 10-6 mm Hg at 25°C[1]
Water Solubility 20 mg/L (20 °C)[1][3]
Solubility in Organic Solvents Miscible with alcohol, ether, acetone, and xylene[1][4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxic effects of a compound are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption: Butachlor can be absorbed through oral, dermal, and inhalation routes of exposure.[1] Studies on human skin in vitro have shown that approximately 5% of an applied dose of butachlor is absorbed within 24 hours.[6] The skin also retains a percentage of the applied dose.[6]

Distribution: Following absorption, butachlor is distributed throughout the body. In plants, it is absorbed primarily by germinating shoots and secondarily by the roots, with translocation to vegetative parts.[2]

Metabolism: Butachlor undergoes extensive metabolism. In rats, it is metabolized in a manner similar to another chloroacetamide herbicide, alachlor.[1] A key metabolic pathway involves the formation of a quinoneimine metabolite of diethylaniline (DEIQ) in the nasal tissue of rats.[1] Human and rat liver microsomes metabolize butachlor, with rat liver microsomes showing a much greater capacity for producing certain metabolites.[7] Human skin is also capable of metabolizing butachlor into its conjugated and hydroxyl derivatives.[6]

Excretion: The metabolites of butachlor are excreted from the body.

Acute Toxicity and LD50

Acute toxicity studies are crucial for determining the immediate health effects of a single or short-term exposure to a substance and for establishing its lethal dose (LD50).

Route of AdministrationSpeciesSexMedian Lethal Dose (LD50)Reference
OralRatMale2620 mg/kg[1]
OralRatFemale3050 mg/kg[1]
OralRat-1740 mg/kg[3]
OralRat-2000 mg/kg[8]
OralRat->5000 mg/kg[5][9]
OralMouseMale4140 mg/kg[1]
OralMouseFemale5030 mg/kg[1]
DermalRabbitMale & Female13,000 mg/kg[1]
DermalRat->5000 mg/kg[9]
DermalRatMale & Female>2000 mg/kg[5]
Inhalation (4h)RatMale & Female5.3 mg/L[1]
Inhalation (4h)Rat-3.19 mg/L[9]
Inhalation (4h)Rat->3.34 mg/L[8]

Note: Variations in LD50 values can be attributed to differences in the purity of the technical material, the formulation tested, and the specific study protocols employed.

Signs of Toxicity: In acute toxicity studies, no distinctive signs of toxicity were generally observed following oral, dermal, and inhalation exposures.[1] However, at high doses, butachlor poisoning can lead to vomiting and central nervous system depression.[10] Severe neurological and cardiovascular outcomes, though rare, can occur, particularly after oral ingestion.[10]

Irritation and Sensitization

Skin Irritation: Butachlor is considered to be moderately irritating to the skin of rabbits.[11] Some sources classify it as slightly irritating or not an irritant.[5][9]

Eye Irritation: Butachlor has been shown to be slightly to moderately irritating to the eyes of rabbits.[9][11]

Dermal Sensitization: Butachlor has the potential to be a dermal sensitizer in guinea pigs.[11][12]

Genotoxicity

The genotoxic potential of butachlor has been evaluated in a variety of assays. While there is some evidence of weak mutagenic activity in bacterial reverse mutation assays (Ames test), the overall weight of evidence suggests that butachlor does not have significant genotoxic potential in mammals.[1] In vitro studies in cultured human lymphocytes have indicated a dose-dependent increase in chromosomal aberrations, but no increase in sister chromatid exchanges.[13] Other studies have also reported chromosomal aberrations in Chinese hamster ovary cells.[14] However, in vivo mammalian tests, including bone marrow cytogenetics and micronucleus tests in rodents, have not shown evidence of adverse chromosomal effects.[1]

Carcinogenicity

The carcinogenic potential of butachlor has been a subject of extensive investigation. The U.S. Environmental Protection Agency (EPA) has classified butachlor as "Likely to Be Carcinogenic to Humans".[15]

Tumorigenic Effects in Rats: Chronic exposure to butachlor has been shown to induce tumors in the stomach, thyroid, and nasal passages of rats.[1][7][16]

Mechanism of Carcinogenesis: The tumors observed in rats are believed to arise through non-genotoxic, threshold-sensitive mechanisms.[1][16]

  • Nasal Tumors: The formation of nasal tumors is linked to the metabolic activation of butachlor to a reactive quinoneimine metabolite (DEIQ) that selectively accumulates in the nasal tissue of rats.[1] There are significant species differences in the metabolism of butachlor, with rats being particularly susceptible.[1]

  • Stomach Tumors: Butachlor has been shown to act as a tumor promoter in the rat stomach, rather than an initiator.[1]

  • Thyroid Tumors: The development of thyroid tumors is attributed to a hormone-mediated mechanism. High-dose butachlor exposure increases thyroid hormone clearance, leading to a compensatory increase in thyroid-stimulating hormone (TSH), which in turn stimulates follicular cell proliferation and neoplasia.[1] This mechanism is considered to have a threshold and to be particularly relevant to rats.[1]

Given the species-specific and non-genotoxic mechanisms of tumor formation, the relevance of these findings to humans is considered to be low.[1][16]

Reproductive and Developmental Toxicity

Reproductive Effects: A two-generation reproduction study in rats did not show adverse effects on fertility.[16] However, other studies have indicated that butachlor can have deleterious effects on male reproduction in rats, including reduced sperm counts and negative impacts on fertility at a dose of 200 mg/kg/day for 30 days.[17] In adult zebrafish, butachlor exposure led to decreased fecundity and disrupted the thyroid and sex steroid endocrine systems.[18][19]

Developmental Effects: Developmental toxicity studies in rats and rabbits did not reveal any teratogenic effects.[16]

Mechanism of Action

As a chloroacetamide herbicide, the primary mode of action of butachlor is the inhibition of very long-chain fatty acid synthesis.[3] It is a selective systemic herbicide that is absorbed by germinating shoots and roots, leading to the inhibition of cell division and protein synthesis in susceptible weeds.[2][4]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure) - OECD 425

This protocol outlines a standardized method for determining the acute oral toxicity (LD50) of a test substance. The Up-and-Down Procedure (UDP) is a sequential testing method that uses a minimum number of animals.

Objective: To determine the LD50 of N-benzyl-N-butyl-2-chloropropanamide in rats after a single oral dose.

Materials:

  • Test substance: N-benzyl-N-butyl-2-chloropropanamide

  • Vehicle (e.g., corn oil, water)

  • Young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), 8-12 weeks old

  • Oral gavage needles

  • Syringes

  • Animal cages

  • Calibrated balance

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.

  • Dose Preparation: Prepare the test substance in the selected vehicle to the desired concentrations.

  • Fasting: Fast the animals overnight prior to dosing (food, but not water, should be withheld).

  • Dosing:

    • Administer a single oral dose of the test substance to one animal using a gavage needle.

    • The initial dose is selected based on a preliminary estimation of the LD50. A default starting dose of 175 mg/kg is often used.

  • Observation:

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Termination: The study is terminated when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Rationale for Experimental Choices:

  • Species: Rats are a commonly used species in toxicology studies due to their well-characterized biology and historical data availability.

  • Sex: Females are often used as they are generally slightly more sensitive.

  • Route of Administration: Oral gavage ensures the precise administration of a known quantity of the test substance.

  • Up-and-Down Procedure: This method is chosen for its ethical advantage of using fewer animals compared to traditional LD50 methods.

Visualization of Experimental Workflow

LD50_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Dose Adjustment cluster_analysis Analysis & Conclusion acclimatization Animal Acclimatization dose_prep Dose Preparation acclimatization->dose_prep fasting Animal Fasting dose_prep->fasting start_dose Administer Initial Dose to Animal 1 fasting->start_dose observe Observe for 14 Days start_dose->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Death calculate_ld50 Calculate LD50 outcome->calculate_ld50 Stopping Criteria Met increase_dose->start_dose Next Animal decrease_dose->start_dose Next Animal necropsy Gross Necropsy calculate_ld50->necropsy report Final Report necropsy->report

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

References

  • Summary of Toxicology Studies with Butachlor. 1

  • Genotoxicity of the herbicide butachlor in cultured human lymphocytes. PubMed.

  • Butachlor, a Suspected Carcinogen, Alters Growth and Transformation Characteristics of Mouse Liver Cells. ACS Publications.

  • Butachlor. Wikipedia.

  • The characteristics of Butachlor. Anhui Techchem Industrial Co.,Ltd.

  • MATERIAL SAFETY DATA SHEET - BUTACHLOR 50% EW. ChemRobotics.com.

  • What is Butachlor. Zhengzhou Delong Chemical Co., Ltd.

  • Absorption and metabolism of 2-chloro-2,6-diethyl-N-(butoxymethyl)acetanilide (butachlor) in human skin in vitro. PubMed.

  • Effects of butachlor on reproduction and hormone levels in adult zebrafish (Danio rerio). PubMed.

  • Butachlor 60% EC. Jaffer Agro Services.

  • Rice Field Herbicide Butachlor Is Toxic to Frog Tadpoles. ARMI.

  • Butachlor (Ref: CP 53619). AERU - University of Hertfordshire.

  • Proposed metabolic pathway of butachlor in soil under aerobic conditions. ResearchGate.

  • Effects of butachlor on reproduction and hormone levels in adult zebrafish (Danio rerio).

  • Butachlor Influence on Selected Metabolic Processes of Plant Cells and Tissues. SciSpace.

  • Acute alachlor and butachlor herbicide poisoning. PubMed.

  • Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. U.S. Environmental Protection Agency.

  • Comparison of rat olfactory mucosal responses to carcinogenic and non-carcinogenic chloracetanilides. PMC.

  • Material Safety Data Sheet - Butachlor 50%EC. Tenglong Agrochem.

  • Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. PubMed.

  • Summary of Toxicology Studies with Butachlor.

  • Butachlor, a suspected carcinogen, alters growth and transformation characteristics of mouse liver cells. PubMed.

  • EVALUATION OF TESTICULAR TOXICITY OF BUTACHLOR (A CHLOROACETANILIDE HERBICIDE) IN RATS. Journal of Advanced Scientific Research.

  • Risk Assessment Report Butachlor (Second edition). Food Safety Commission of Japan.

  • MATERIAL SAFETY DATA SHEET - Butachlor Technical. HPM Chemicals & Fertilizers Ltd.

  • of Toxicology Studies with Butachlor. ResearchGate.

  • N-Benzyl-2-chloropropanamide. PubChem.

  • Butachlor - Safety Data Sheet.

Sources

Exploratory

Exploratory Synthesis Pathways for N-benzyl-N-butyl-2-chloropropanamide Analogs: A Technical Guide

Executive Summary Alpha-chloroamides, such as N-benzyl-N-butyl-2-chloropropanamide, serve as highly versatile linchpins in organic synthesis, medicinal chemistry, and agrochemical development. The alpha-chloro motif is p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-chloroamides, such as N-benzyl-N-butyl-2-chloropropanamide, serve as highly versatile linchpins in organic synthesis, medicinal chemistry, and agrochemical development. The alpha-chloro motif is primed for nucleophilic displacement (SN2) or cross-coupling, allowing for the rapid generation of complex, enantioenriched molecular architectures[1]. This technical whitepaper outlines the optimal synthetic pathways for this compound and its structural analogs, prioritizing chemoselectivity, scalable experimental workflows, and self-validating analytical checkpoints.

Retrosynthetic Analysis & Pathway Selection

When designing a robust synthesis for N-benzyl-N-butyl-2-chloropropanamide, two primary retrosynthetic disconnections are evaluated:

  • Pathway A (Amide Disconnection): Cleavage of the C-N amide bond leads to the secondary amine (N-benzylbutan-1-amine) and the acylating agent (2-chloropropanoyl chloride).

  • Pathway B (Alkyl Disconnection): Cleavage of the N-butyl or N-benzyl bond from a primary alpha-chloroamide precursor.

Mechanistic Causality for Pathway Selection: Pathway A is vastly superior for exploratory synthesis. Direct alkylation of primary amides (Pathway B) often suffers from poor chemoselectivity, leading to competitive over-alkylation or O-alkylation. By first constructing the secondary amine via reductive amination and subsequently trapping it via N-acylation, researchers exert absolute control over the reaction stoichiometry and regioselectivity[2].

Retrosynthesis Target N-benzyl-N-butyl- 2-chloropropanamide SecAmine N-benzylbutan-1-amine Target->SecAmine Disconnection 1 AcylChloride 2-chloropropanoyl chloride Target->AcylChloride Disconnection 1 Benzaldehyde Benzaldehyde SecAmine->Benzaldehyde Disconnection 2 Butylamine Butan-1-amine SecAmine->Butylamine Disconnection 2

Retrosynthetic disconnection of N-benzyl-N-butyl-2-chloropropanamide.

Experimental Workflows & Mechanistic Causality

Phase 1: Reductive Amination (Synthesis of N-benzylbutan-1-amine)

The formation of the secondary amine is achieved via the reductive amination of benzaldehyde with butan-1-amine.

Mechanistic Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, selective reducing agent that preferentially reduces the transient iminium ion without prematurely reducing the starting aldehyde[3]. The electron-withdrawing triacetoxy ligands sterically and electronically dampen the hydride's reactivity, ensuring chemoselective reduction of the imine and eliminating the need for a cumbersome two-step (imine isolation) protocol[4],[5].

Step-by-Step Protocol:

  • Initiation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve benzaldehyde (1.0 equiv) and butan-1-amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control any mild exotherm.

  • Quench & Workup: After 4 hours of stirring, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: N-Acylation (Synthesis of Target Alpha-Chloroamide)

The isolated secondary amine is coupled with 2-chloropropanoyl chloride.

Mechanistic Causality: The reaction is performed at 0 °C using Triethylamine (Et₃N) as a non-nucleophilic base. The low temperature mitigates the highly exothermic nature of acyl chloride reactions and prevents the competitive elimination of HCl to form an unwanted ketene intermediate. Et₃N acts as an HCl scavenger, preventing the protonation of the secondary amine, which would otherwise halt the nucleophilic attack[2].

Step-by-Step Protocol:

  • Preparation: Dissolve the crude N-benzylbutan-1-amine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and allow the system to equilibrate for 10 minutes.

  • Addition: Add 2-chloropropanoyl chloride (1.1 equiv) dropwise via a syringe pump over 15 minutes.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Workup & Purification: Quench the reaction with deionized water. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Phase1 Phase 1: Reductive Amination Mix Benzaldehyde + Butylamine + NaBH(OAc)3 Workup1 Aqueous Quench & Extraction Yields N-benzylbutan-1-amine Phase1->Workup1 Phase2 Phase 2: N-Acylation Cool to 0 °C, Add 2-chloropropanoyl chloride Workup1->Phase2 Workup2 Aqueous Quench & Chromatography Yields Target Alpha-Chloroamide Phase2->Workup2

Two-phase experimental workflow for synthesizing the target alpha-chloroamide.

Self-Validating Analytical Logic

Trustworthiness in exploratory synthesis requires rigorous, built-in checkpoints. This workflow employs a tripartite validation system to ensure structural integrity at every stage, preventing the propagation of errors.

Validation Reaction Crude Reaction Mixture TLC TLC Check (UV & Ninhydrin) Reaction->TLC Step 1 LCMS LC-MS Analysis (Mass & Purity) TLC->LCMS Step 2 NMR 1H/13C NMR (Structural Confirmation) LCMS->NMR Step 3

Self-validating analytical workflow for intermediate and final product verification.

  • TLC (Thin-Layer Chromatography) & Visual Cues: During Phase 1, a Ninhydrin stain is mandatory. The primary amine starting material will stain dark purple/red, while the secondary amine product stains faintly or requires heating. During Phase 2, the immediate formation of a white precipitate (Et₃N·HCl) visually confirms the progress of the acylation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The target alpha-chloroamide will exhibit a highly characteristic 3:1 isotopic pattern (M / M+2) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • NMR Spectroscopy: ¹H NMR will reveal the characteristic splitting of the alpha-proton (a quartet if coupled to the methyl group of the propanoyl chain) and the diastereotopic nature of the benzyl protons due to restricted rotation around the amide bond, a phenomenon known as atropisomerism[6].

Analog Diversification (Quantitative Data)

The modularity of the reductive amination/acylation pathway allows for the rapid generation of an analog library. By systematically varying the aldehyde, the primary amine, or the acyl chloride, researchers can map the structure-activity relationships (SAR) of the scaffold.

Table 1: Quantitative Summary of N-benzyl-N-butyl-2-chloropropanamide Analogs and Expected Synthesis Metrics

Analog ModificationReagent SubstitutionExpected Yield (%)Steric/Electronic Causality
Standard (Core) Benzaldehyde + Butylamine + 2-chloropropanoyl chloride85 - 90%Optimal steric balance; highly efficient imine formation and subsequent acylation.
Electron-Rich Benzyl 4-Methoxybenzaldehyde80 - 85%Faster imine formation; however, slight steric hindrance during the acylation phase.
Electron-Poor Benzyl 4-Nitrobenzaldehyde65 - 70%Slower reductive amination due to decreased nucleophilicity of the intermediate imine.
Sterically Hindered Alkyl tert-Butylamine40 - 50%Severe steric clash during both reductive amination and the subsequent nucleophilic attack on the acyl chloride.
Halogen Variation 2-bromopropanoyl chloride75 - 80%Higher reactivity of the acyl bromide, but increased risk of side-reactions (e.g., elimination to ketene).

Sources

Protocols & Analytical Methods

Method

N-benzyl-N-butyl-2-chloropropanamide application in novel agrochemical formulations

An Application Guide for the Formulation and Evaluation of N-benzyl-N-butyl-2-chloropropanamide as a Novel Pre-Emergent Herbicide Disclaimer: N-benzyl-N-butyl-2-chloropropanamide is presented here as a novel, hypothetica...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Formulation and Evaluation of N-benzyl-N-butyl-2-chloropropanamide as a Novel Pre-Emergent Herbicide

Disclaimer: N-benzyl-N-butyl-2-chloropropanamide is presented here as a novel, hypothetical active ingredient for the purpose of illustrating the agrochemical development process. To ground this guide in established scientific principles, we will draw parallels with the well-characterized chloroacetanilide herbicide, Butachlor . The structural similarity (N-substituted chloro-amide) suggests a likely mode of action involving the inhibition of very-long-chain fatty acid synthesis, making Butachlor a relevant and authoritative analogue for designing experimental protocols.[1][2]

Introduction: The Imperative for Advanced Agrochemical Formulations

The development of new active ingredients (AIs) is only the first step in addressing global agricultural challenges.[3] The ultimate field performance of an AI like N-benzyl-N-butyl-2-chloropropanamide is critically dependent on its formulation. A successful formulation enhances efficacy, improves user safety, ensures stability, and complies with stringent regulatory standards.[4][5]

This guide provides a comprehensive framework for researchers and formulation scientists to advance N-benzyl-N-butyl-2-chloropropanamide from a technical-grade active ingredient (TGAI) to a field-ready product. We will detail the essential pre-formulation studies, provide a step-by-step protocol for developing a robust Emulsifiable Concentrate (EC) formulation, and outline the critical quality control, stability, and bio-efficacy testing required for validation.

PART 1: Pre-Formulation Assessment: Characterizing the Active Ingredient

Before any formulation work can begin, a thorough understanding of the physicochemical properties of the N-benzyl-N-butyl-2-chloropropanamide TGAI is essential.[6] This data dictates the choice of formulation type, the selection of inert ingredients, and the parameters for stability testing.

Key Physicochemical & Material Science Studies

A series of foundational studies must be conducted to characterize the TGAI.[6]

ParameterAnalytical Method(s)Rationale & Importance
Identity & Purity HPLC-UV, LC-MS, GC-MS, ¹H NMR, ¹³C NMRConfirms the chemical structure and quantifies the purity of the TGAI. Identifies and quantifies any significant impurities that could affect toxicity or stability.
Molecular Weight Mass Spectrometry197.66 g/mol (for the closely related N-Benzyl-2-chloropropanamide).[7] Essential for all stoichiometric calculations.
Appearance Visual InspectionDetermines the physical state (e.g., crystalline solid, viscous oil) and color.
Melting Point Differential Scanning Calorimetry (DSC)Indicates the physical state at ambient temperatures and influences manufacturing process choices (e.g., heating requirements).
Solubility Flask Shake Method (OECD 105)Determines solubility in water and a range of organic solvents (e.g., xylene, cyclohexanone, methanol). Critical for selecting an appropriate formulation type (e.g., EC for oil-soluble AIs, SC for water-insoluble AIs).
Vapor Pressure Gas Saturation Method (OECD 104)Indicates the tendency of the AI to volatilize. High volatility can lead to loss of efficacy and off-target movement.
Log P (Octanol-Water Partition Coefficient) HPLC Method (OECD 117)Predicts the lipophilicity of the AI. A high Log P suggests good absorption through waxy plant cuticles but low water solubility.
Thermal Stability Thermogravimetric Analysis (TGA), DSCDetermines the temperature at which the AI begins to degrade. This defines the upper temperature limits for processing and storage.[]
Hydrolytic Stability OECD 111Evaluates stability in aqueous solutions at various pH levels (e.g., 4, 7, 9). Essential for predicting behavior in spray tanks and on plant surfaces.

PART 2: Formulation Development: Emulsifiable Concentrate (EC)

Given the anticipated high Log P and low water solubility of N-benzyl-N-butyl-2-chloropropanamide (analogous to Butachlor), an Emulsifiable Concentrate (EC) is a logical starting formulation.[9] An EC is a liquid formulation where the AI is dissolved in a water-immiscible solvent system with emulsifiers, designed to form a stable oil-in-water emulsion upon dilution.

Rationale for Component Selection
  • Solvent System: A blend of aromatic and polar solvents is often used. The aromatic solvent (e.g., Aromatic 150) provides high solvency for the AI, while a polar co-solvent (e.g., cyclohexanone) can improve formulation stability at low temperatures.

  • Emulsifier System: A blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated castor oil) surfactants is crucial. The anionic component provides rapid emulsification and electrostatic stabilization, while the non-ionic component provides steric hindrance to prevent droplet coalescence, ensuring long-term emulsion stability.

  • Stabilizer (Optional): An antioxidant like butylated hydroxytoluene (BHT) may be included to prevent oxidative degradation of the AI or other components during storage.

Protocol for 500 g/L N-benzyl-N-butyl-2-chloropropanamide EC Formulation

This protocol details the preparation of a 1-liter laboratory-scale batch.

1. Preparation:

  • Ensure all glassware is clean and dry.
  • Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

2. Dissolution of Active Ingredient:

  • To a 1-liter glass beaker equipped with a magnetic stirrer, add 350 g of Aromatic 150 solvent.
  • Begin stirring and slowly add 500 g of N-benzyl-N-butyl-2-chloropropanamide TGAI.
  • Continue stirring until the AI is completely dissolved. Gentle warming (not to exceed 40°C) may be applied if necessary, provided thermal stability data permits.

3. Addition of Emulsifiers and Co-Solvent:

  • To the AI solution, add 40 g of calcium dodecylbenzenesulfonate (anionic emulsifier). Stir until homogenous.
  • Add 60 g of ethoxylated castor oil (non-ionic emulsifier). Stir until homogenous.
  • If a stabilizer is used, add 1-2 g of BHT at this stage.

4. Final Volume Adjustment:

  • Transfer the mixture to a 1-liter volumetric flask.
  • Add cyclohexanone as a co-solvent and for final volume adjustment (q.s. to 1 liter).
  • Mix thoroughly until a clear, homogenous solution is obtained.

5. Packaging and Labeling:

  • Transfer the final formulation into a chemically resistant container (e.g., fluorinated HDPE).
  • Label the container clearly with the product name, concentration, batch number, and date of preparation.
Formulation Recipe Table
ComponentFunctionQuantity (per 1 Liter)
N-benzyl-N-butyl-2-chloropropanamide (TGAI, 98%)Active Ingredient510.2 g (to achieve 500 g active)
Aromatic 150Primary Solvent~350 g
Calcium DodecylbenzenesulfonateAnionic Emulsifier40 g
Ethoxylated Castor OilNon-ionic Emulsifier60 g
CyclohexanoneCo-Solvent / Balanceq.s. to 1 Liter

PART 3: Quality Control and Stability Testing

A newly developed formulation must undergo rigorous testing to ensure it meets quality specifications and remains stable over its intended shelf life.[]

Workflow for Formulation QC and Stability Analysis

G cluster_1 Accelerated Stability cluster_2 Low Temperature Stability cluster_3 Real-Time Stability T0_Appearance Appearance & Color T0_AI_Content AI Content (HPLC) T0_Emulsion Emulsion Stability (CIPAC MT 36.3) T0_pH pH (1% in water) Accelerated_Storage Store at 54°C for 14 Days (CIPAC MT 46.3) Post_Accel_Test Repeat All QC Tests Accelerated_Storage->Post_Accel_Test Low_Temp_Storage Store at 0°C for 7 Days (CIPAC MT 39.3) Post_Low_Temp_Test Visual Inspection for Crystals/Phase Separation Low_Temp_Storage->Post_Low_Temp_Test RT_Storage Store at 25°C for 2 Years RT_Test Repeat QC Tests at 6, 12, 18, 24 months RT_Storage->RT_Test New_Formulation Newly Prepared EC Formulation New_Formulation->T0_Appearance New_Formulation->Accelerated_Storage New_Formulation->Low_Temp_Storage New_Formulation->RT_Storage

Caption: Workflow for QC and stability testing of a new EC formulation.

Detailed Stability Test Protocols
TestProtocol SummaryAcceptance Criteria
Accelerated Storage Store the formulation in its commercial packaging at 54 ± 2°C for 14 days.AI content should not decrease by more than 5% relative to the initial value. Physical properties (emulsion stability, appearance) must remain within specification.
Low Temperature Storage Store the formulation at 0 ± 2°C for 7 days. Allow it to return to room temperature naturally.No evidence of crystallization, phase separation, or sedimentation. The formulation should remain a clear, homogenous liquid.
Emulsion Stability Prepare a 1:200 dilution of the formulation in standard hard water (CIPAC D). Allow to stand for 24 hours in a graduated cylinder.[10]After 24 hours, there should be minimal to no "cream" or "oily" separation. The amount of sediment should not exceed specified limits (e.g., < 2 mL).
Real-Time Storage Store the formulation under ambient warehouse conditions (typically 25 ± 2°C) for at least two years.[]Samples are tested at specified intervals (e.g., 0, 6, 12, 24 months). All parameters must remain within specification throughout the study period.

PART 4: Bio-Efficacy Evaluation Protocol

Once a stable formulation is developed, its biological performance must be validated. This involves controlled greenhouse trials followed by field trials in representative environments.

Objective

To determine the effective application rate of the N-benzyl-N-butyl-2-chloropropanamide 500 EC formulation for pre-emergent control of key grass and broadleaf weeds and to assess crop safety.

Experimental Design (Greenhouse Pot Study)

This protocol is adapted from established methods for herbicide resistance testing and efficacy screening.[11]

1. Plant and Soil Preparation:

  • Select target weed species (e.g., Barnyardgrass (Echinochloa crus-galli), Green Foxtail (Setaria viridis)) and a representative crop (e.g., Rice (Oryza sativa) or Soybean (Glycine max)).[2]
  • Fill 10 cm pots with a standardized sandy loam soil mix.
  • Sow seeds of each weed and crop species into their respective pots at a uniform depth.

2. Treatment Application:

  • Prepare spray solutions for each application rate. Rates should bracket the expected effective dose, including a 2x rate to assess crop safety.
  • Example Rates: 0 (untreated control), 0.5x, 1x, and 2x the target rate (e.g., target 1x = 1.25 L/ha).
  • Use a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
  • Apply the treatments to the soil surface immediately after sowing (pre-emergence).
  • Include a commercial standard reference product (e.g., Butachlor 60% EC) for comparison.[9]

3. Incubation and Data Collection:

  • Move pots to a greenhouse with controlled temperature (e.g., 28/22°C day/night) and light conditions.
  • Water the pots as needed to maintain optimal soil moisture for germination.
  • Assessments should be made at 14, 21, and 28 days after treatment (DAT).[12]
  • Data to Collect:
  • Weed Control (%): Visual assessment on a 0-100 scale (0 = no effect, 100 = complete kill) compared to the untreated control.
  • Crop Injury (Phytotoxicity, %): Visual assessment on a 0-100 scale (0 = no injury, 100 = crop death).
  • Plant Biomass: At the final assessment, harvest the above-ground plant material, dry in an oven at 70°C for 48 hours, and record the dry weight.

4. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).
  • Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each weed species.
Bio-Efficacy Trial Workflow

G cluster_0 Setup cluster_1 Treatment cluster_2 Incubation & Assessment cluster_3 Analysis Potting Prepare Pots with Standardized Soil Seeding Sow Weed and Crop Seeds Potting->Seeding Dose_Prep Prepare Herbicide Dose Rates (0, 0.5x, 1x, 2x) Spraying Apply Treatments with Calibrated Track Sprayer Seeding->Spraying Dose_Prep->Spraying Incubate Move to Controlled Greenhouse Environment Spraying->Incubate Assess Assess Weed Control & Crop Injury at 14, 21, 28 DAT Incubate->Assess Biomass Harvest & Measure Dry Biomass at 28 DAT Assess->Biomass Stats Statistical Analysis (ANOVA) Biomass->Stats GR50 Calculate GR50 Values Stats->GR50 Start Start Greenhouse Trial Start->Potting

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Using N-benzyl-N-butyl-2-chloropropanamide

Introduction: The Significance of α-Functionalized Amides in Modern Chemistry The amide functional group is a cornerstone of biological and medicinal chemistry, forming the backbone of peptides and appearing in a vast ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Functionalized Amides in Modern Chemistry

The amide functional group is a cornerstone of biological and medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceuticals and natural products.[1] The strategic functionalization of the α-carbon adjacent to the amide carbonyl unlocks access to a diverse chemical space, with α-aryl amides being particularly prominent motifs in biologically active molecules.[1] These structures are integral to drugs targeting conditions from insomnia to cardiovascular disease.[1]

Traditionally, the synthesis of these motifs has relied on the arylation of amide enolates, a process often complicated by low proton acidity and challenges with selectivity, such as diarylation.[1] A powerful and more versatile alternative is the transition-metal-catalyzed cross-coupling of α-halo amides.[1][2] This approach utilizes a polarity reversal strategy, coupling an electrophilic α-halo amide with a nucleophilic organometallic partner.

This guide focuses on a representative substrate, N-benzyl-N-butyl-2-chloropropanamide , a tertiary α-chloro amide. α-Chloro amides are attractive precursors as they are often more stable and readily prepared compared to their bromo- or iodo-analogs, while still demonstrating excellent reactivity in modern catalytic systems.[1][3] We will provide an in-depth exploration of various catalytic systems, reaction conditions, and a detailed, field-proven protocol for researchers engaged in synthetic chemistry and drug development.

The Substrate: N-benzyl-N-butyl-2-chloropropanamide

Structure:

N-benzyl-N-butyl-2-chloropropanamide is a chiral α-chloro tertiary amide. The tertiary nature of the amide prevents potential complications from N-H reactivity, while the benzyl and butyl groups offer steric and electronic properties that can influence reactivity and solubility. The synthesis of such compounds typically follows classical methods, such as the acylation of the corresponding secondary amine (N-benzyl-N-butylamine) with 2-chloropropionyl chloride.[4]

Overview of Applicable Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized C-C bond formation.[1] For α-halo amides like N-benzyl-N-butyl-2-chloropropanamide, several named reactions are applicable, primarily differing in the nature of the organometallic coupling partner and the catalyst system employed. The general transformation is depicted below.

Caption: General scheme for cross-coupling of N-benzyl-N-butyl-2-chloropropanamide.

The most common and robust methods for this class of substrate include:

  • Suzuki-Miyaura Coupling: Employs boronic acids or their more stable trifluoroborate salts.[1]

  • Kumada-Corriu Coupling: Utilizes potent organomagnesium reagents (Grignards).[1]

  • Negishi Coupling: Involves organozinc reagents.[1]

  • Hiyama Coupling: Uses organosilanes.[5][6]

  • Photoredox Catalysis: A modern approach using visible light to facilitate radical-based coupling, particularly with olefins.[7]

The choice of method depends on factors like functional group tolerance, availability of the coupling partner, and desired reaction conditions (e.g., temperature, base sensitivity).

Catalytic Systems and Mechanistic Considerations

The success of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent. Below, we compare the most effective systems for coupling α-chloro amides.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This is arguably the most versatile and widely used method for α-arylation. The causality of the components is critical: the palladium catalyst facilitates the reaction cycle, the ligand stabilizes the catalyst and promotes key steps, and the base is essential for activating the boron species.

  • Catalyst/Precatalyst: Palladium(II) sources like Pd(OAc)₂ are common, but modern, air-stable precatalysts (e.g., XPhos-Pd-G1) that readily form the active monoligated Pd(0) species are often more efficient.[1]

  • Ligand: Bulky, electron-rich monodentate phosphine ligands are paramount. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. Their steric bulk promotes the final, product-releasing reductive elimination step and prevents catalyst decomposition.

  • Boron Source: While arylboronic acids are functional, crystalline and air-stable potassium aryltrifluoroborate salts often provide superior results and are less prone to degradation under coupling conditions.[1]

  • Base & Solvent: A moderately strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step.[1] The reaction is typically run in a mixture of an ethereal solvent (like THF or dioxane) and water to ensure solubility of both organic and inorganic reagents.

G Pd0 Pd(0)L OxAdd R-Pd(II)-Cl(L) Pd0->OxAdd Oxidative Addition (R-Cl) Trans R-Pd(II)-Ar(L) OxAdd->Trans Transmetalation (Ar-BF3K, Base) RedEl Pd(0)L Trans->RedEl Reductive Elimination (R-Ar) Product Product (R-Ar) Trans->Product RedEl->Pd0 start->Pd0 Catalyst Active Species RCl N-benzyl-N-butyl- 2-chloropropanamide RCl->OxAdd ArBF3K Ar-BF3K ArBF3K->Trans

Caption: Simplified catalytic cycle for a Palladium-catalyzed Suzuki-Miyaura coupling.

Nickel-Catalyzed Coupling

Nickel offers a more economical and sustainable alternative to palladium. Nickel catalysts can couple a wide range of substrates and are particularly effective in asymmetric reactions when paired with chiral ligands.[1]

  • Catalyst/Precatalyst: Common sources include NiBr₂·diglyme or Ni(cod)₂ combined with a ligand.[1][8]

  • Ligand: For asymmetric couplings, chiral diamine ligands have proven effective.[1] For general couplings, N-heterocyclic carbenes (NHCs) are robust and efficient ligands.[8]

  • Coupling Partner & Base: Nickel systems can effectively couple arylboronic acids and esters.[1][8] They may require stronger bases, such as potassium tert-butoxide (t-BuOK), particularly in asymmetric variants.[1]

Iron-Catalyzed Coupling

Iron is the most abundant and least toxic of the common transition metals used in cross-coupling, making it a highly attractive choice for green chemistry.[9] Iron-catalyzed reactions often proceed via radical mechanisms and are exceptionally fast, even at low temperatures.[9][10][11][12]

  • Catalyst: Simple, inexpensive iron salts such as Fe(acac)₃ or FeCl₂ are typically sufficient.[9]

  • Coupling Partner: These reactions necessitate highly reactive organometallic partners, most commonly aryl Grignard reagents (ArMgX).[10][12][13] This can limit the functional group tolerance of the reaction compared to Suzuki-Miyaura couplings.

  • Mechanism: The reaction is believed to involve the formation of an alkyl radical from the α-chloro amide, which then couples with the aryl partner.[10][11][12] This distinct mechanism offers complementary reactivity to Pd and Ni systems.

Summary of Reaction Conditions

The table below summarizes typical conditions for the arylation of N-benzyl-N-butyl-2-chloropropanamide.

Catalytic System Metal Source (mol%) Typical Ligand Coupling Partner Base Solvent Temp (°C) Ref.
Pd/Suzuki-Miyaura Pd(OAc)₂ or XPhos Precat. (1-2)XPhos, P(Nap)₃Ar-BF₃K, Ar-B(OH)₂Cs₂CO₃, K₃PO₄THF/H₂O, Dioxane/H₂O80-110[1]
Ni/Suzuki-Miyaura NiBr₂·diglyme (5-10)Chiral Diamines, NHCsAr-B(OH)₂, Ar-B(OR)₂t-BuOK, K₃PO₄Toluene, Dioxane25-120[1][8]
Fe/Kumada-Corriu Fe(acac)₃ (3-5)(R,R)-BenzP* (chiral) or noneAr-MgXNone (Grignard is basic)THF, Et₂O-40 to 25[9][10][13]
Photoredox/Radical Ru(bpy)₃Cl₂ or Ir-complex (1-2)NoneOlefinsHantzsch EsterMeCN, DMF25[7]

Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Arylation

This protocol describes a reliable and broadly applicable procedure for the α-arylation of N-benzyl-N-butyl-2-chloropropanamide with a potassium aryltrifluoroborate salt, adapted from methodologies developed by Molander and co-workers.[1]

Self-Validation and Trustworthiness: This protocol is designed to be self-validating. The use of an air-stable precatalyst minimizes variability from catalyst activation. The choice of potassium aryltrifluoroborate salts ensures stability and straightforward stoichiometry with the coupling partner. The specified workup is designed to efficiently remove both inorganic salts and the boronic acid byproducts.

Materials and Reagents
  • N-benzyl-N-butyl-2-chloropropanamide (1.0 equiv)

  • Potassium aryltrifluoroborate (e.g., potassium phenyltrifluoroborate) (1.2 equiv)

  • XPhos Pd G1 (buchwald-labs.com) (0.02 equiv, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water, degassed

  • Diethyl ether, ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply (high purity)

  • Standard oven-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar, heating mantle

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Add solids (amide, borate salt, Cs₂CO₃, Pd precatalyst) to an oven-dried flask. B Seal flask, evacuate and backfill with Argon (3x). A->B C Add anhydrous THF and degassed water via syringe. B->C D Stir vigorously and heat to 100 °C for 18 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT. Dilute with diethyl ether and water. E->F G Separate layers. Wash organic phase with NaHCO₃ and brine. F->G H Dry organic layer (MgSO₄), filter, and concentrate. G->H I Purify crude product via silica gel column chromatography. H->I J Characterize pure product (¹H NMR, ¹³C NMR, HRMS). I->J

Caption: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-N-butyl-2-chloropropanamide (e.g., 254 mg, 1.0 mmol, 1.0 equiv), the desired potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv), cesium carbonate (977 mg, 3.0 mmol, 3.0 equiv), and XPhos Pd G1 (16 mg, 0.02 mmol, 2 mol%).

    • Causality Note: The solids are added first to ensure the inert atmosphere is established before any liquids are introduced, preventing premature reaction or catalyst degradation.

  • Establishing Inert Atmosphere:

    • Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this cycle two more times to ensure the removal of all atmospheric oxygen.

    • Causality Note: Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle. Rigorous exclusion of air is crucial for high yields.

  • Solvent Addition:

    • Using anhydrous syringes, add anhydrous THF (4.0 mL) and degassed deionized water (1.0 mL) to the flask. The 4:1 THF/H₂O ratio is critical for this reaction.[1]

    • Causality Note: THF solubilizes the organic components, while water is necessary to dissolve the cesium carbonate and facilitate the transmetalation step. The water must be degassed to avoid reintroducing oxygen.

  • Reaction Execution:

    • Place the flask in a pre-heated heating mantle or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 18 hours. The mixture will typically be a heterogeneous slurry.

    • Monitor the reaction by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • After 18 hours (or upon completion), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL) and deionized water (10 mL). Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine all organic layers. Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Causality Note: The NaHCO₃ wash helps remove any remaining acidic impurities, and the brine wash aids in removing residual water from the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or filter paper, and rinse the drying agent with a small amount of diethyl ether.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-arylated propanamide product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The cross-coupling of N-benzyl-N-butyl-2-chloropropanamide serves as an excellent model for the synthesis of α-functionalized amides, a class of molecules with profound importance in drug discovery.[14][15] Modern catalytic methods, particularly those employing palladium, nickel, and iron, provide a versatile toolkit for constructing C(sp³)–C(sp²) bonds under increasingly mild and efficient conditions.[1][8][10] The detailed protocol provided herein for the Suzuki-Miyaura reaction offers a robust and high-yielding entry point for researchers. As the field advances, we anticipate the development of even more sustainable methods, such as those utilizing photoredox or enzymatic catalysis, further expanding the synthetic utility of α-chloro amides in creating the next generation of therapeutic agents.[7][16][17][18][19]

References

  • Visible light photoredox-catalysed intermolecular radical addition of α-halo amides to olefins - Chemical Communications (RSC Publishing).
  • α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Thieme Chemistry.
  • Electrochemical Nickel-Catalyzed Cross-Electrophile Coupling of Alkenyl Triflates with α-Chloroamides | Organic Letters - ACS Publications.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins | Journal of the American Chemical Society - ACS Publications.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ACS Publications.
  • Nickel-catalysed reductive C–N bond cross-coupling between aryl halides and N-chloroamides - Organic & Biomolecular Chemistry (RSC Publishing).
  • The Fascinating Chemistry of α‐Haloamides - PMC. National Center for Biotechnology Information.
  • Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. ACS Publications.
  • Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides | Organic Letters - ACS Publications.
  • Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. - SciSpace.
  • α-Chlorocaboxylic acid, ester, amide synthesis by chlorination - Organic Chemistry Portal.
  • Palladium-Catalyzed Amide N-C Hiyama Cross-Coupling: Synthesis of Ketones. Organic Chemistry Portal.
  • α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions - Thieme E-Books & E-Journals -.
  • Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents | Journal of the American Chemical Society - ACS Publications.
  • Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters | Journal of the American Chemical Society - ACS Publications.
  • Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents - SciSpace.
  • Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents - PubMed. National Center for Biotechnology Information.
  • Iron-Catalyzed Cross-Coupling Reactions - Organic Chemistry Portal.
  • Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents | Request PDF - ResearchGate.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.
  • N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PMC. National Center for Biotechnology Information.
  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing.
  • Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop - PMC. National Center for Biotechnology Information.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PubMed. National Center for Biotechnology Information.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

Sources

Method

Comprehensive HPLC-UV Method Development and Validation Protocol for N-benzyl-N-butyl-2-chloropropanamide

Introduction & Scientific Rationale N-benzyl-N-butyl-2-chloropropanamide (CAS: 1211489-43-8) is a highly specific tertiary chloroacetamide derivative. Compounds of this class frequently serve as critical building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-benzyl-N-butyl-2-chloropropanamide (CAS: 1211489-43-8) is a highly specific tertiary chloroacetamide derivative. Compounds of this class frequently serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals (structurally analogous to herbicides like butachlor and acetochlor) [1]. Accurate quantification of this intermediate is vital to monitor reaction conversion rates, assess purity, and control potentially genotoxic alkylating impurities in downstream drug development.

This application note provides a field-proven, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocol is designed to ensure baseline resolution of the target analyte from synthetic by-products and degradation impurities, adhering strictly to the ICH Q2(R2) guidelines for analytical procedure validation [2].

Physicochemical Profiling & Method Causality

Before establishing the chromatographic parameters, we must analyze the molecule's structural features to dictate our experimental choices:

  • Stationary Phase Selection: The molecule possesses a lipophilic benzyl ring and a non-polar butyl chain, giving it a relatively high partition coefficient (LogP 3.0 - 3.5). A high-carbon-load C18 (Octadecylsilane) column is the optimal choice to provide sufficient hydrophobic retention and peak symmetry [3].

  • Mobile Phase Chemistry: The tertiary amide nitrogen is non-basic, meaning the molecule remains neutral across a wide pH range. However, the use of 0.1% Formic Acid (FA) in the mobile phase is critical. FA suppresses residual silanol ionization on the silica support, preventing secondary interactions that cause peak tailing, while simultaneously establishing a highly reproducible retention time [3].

  • Detector Optimization: The benzyl group exhibits a strong π→π∗ transition, and the amide carbonyl presents an n→π∗ transition. Maximum UV absorbance occurs at 214 nm . A secondary wavelength at 254 nm can be monitored to differentiate the target from non-aromatic impurities.

MethodDev A Physicochemical Profiling B Stationary Phase (C18 Column) A->B C Mobile Phase (ACN/H2O + 0.1% FA) B->C D Detector Tuning (UV 214 nm) C->D E ICH Q2(R2) Validation D->E

Figure 1: Systematic HPLC method development workflow for chloroacetamides.

Optimized Chromatographic Conditions

To ensure the method is robust and easily transferable across different laboratory environments, an isocratic elution profile was selected. Isocratic methods eliminate column re-equilibration time between injections, significantly increasing sample throughput during routine batch analysis.

Table 1: Finalized HPLC-UV Parameters

ParameterSpecification / ConditionRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µmHigh end-capping reduces silanol activity; 150mm length ensures adequate theoretical plates.
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid (v/v)Provides aqueous solubility and pH control (~pH 2.7).
Mobile Phase B HPLC-Grade Acetonitrile (ACN)Lower viscosity and lower UV cutoff than Methanol.
Elution Mode Isocratic (40% A : 60% B)Balances retention factor ( k′ ) between 2 and 5 for optimal resolution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; maintains optimal linear velocity.
Column Temperature 30 °C ± 1 °CStabilizes retention times against ambient laboratory temperature fluctuations.
Detection Wavelength 214 nm (Reference 360 nm)Captures maximum absorbance of the amide and benzyl chromophores.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Run Time 10 MinutesEnsures complete elution of the analyte and any late-eluting lipophilic impurities.

Step-by-Step Experimental Protocol

Note: All volumetric glassware must be Class A. Solvents must be HPLC/UHPLC grade. The protocol below is designed as a self-validating system; if System Suitability criteria are not met, the run must be aborted and investigated.

Step 1: Preparation of Mobile Phase and Diluent
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile. Filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Crucial Insight: Using a diluent that closely matches the mobile phase composition prevents solvent-mismatch phenomena (e.g., peak splitting or fronting) upon injection [3].

Step 2: Standard Preparation (100 µg/mL)
  • Accurately weigh 10.0 mg of N-benzyl-N-butyl-2-chloropropanamide reference standard (purity 99.0%) into a 100 mL volumetric flask.

  • Add 50 mL of Diluent. Sonicate for 5 minutes in a cold water bath. (Warning: Chloroacetamides can degrade thermally; ensure the sonication bath does not exceed 25°C).

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Mix thoroughly.

Step 3: Sample Preparation
  • Accurately weigh the sample equivalent to 10.0 mg of the target analyte into a 100 mL volumetric flask.

  • Dissolve and dilute to volume following the exact procedure outlined in Step 2.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane adsorption artifacts.

Step 4: Chromatographic Sequence & System Suitability

A self-validating run must begin with a System Suitability Test (SST). Inject the sequence as follows:

  • Blank (Diluent) - 2 injections

  • Standard Solution (100 µg/mL) - 5 consecutive injections

  • Sample Solutions - 1 to n injections

  • Bracketing Standard - 1 injection (every 10 samples)

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance LimitCausality / Indication
Retention Time (RT) RSD 1.0%Verifies pump flow stability and mobile phase consistency.
Peak Area RSD (n=5) 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 0.8 - 1.5 Tf​>1.5 indicates column degradation or secondary silanol interactions.
Theoretical Plates ( N ) 3000Ensures the column maintains sufficient resolving power.

Forced Degradation & Impurity Profiling

To prove the method is "stability-indicating" per ICH Q2(R2), the sample must be subjected to forced degradation [2]. Chloroacetamides are particularly susceptible to nucleophilic attack and hydrolysis [1].

Under strongly basic conditions (e.g., 0.1N NaOH), the labile aliphatic chlorine atom undergoes nucleophilic substitution to form a hydroxypropanamide derivative. Under oxidative stress (e.g., 3% H2​O2​ ), N-oxidation or amide cleavage can occur. The HPLC method must resolve the parent peak from these degradation products.

Degradation API N-benzyl-N-butyl- 2-chloropropanamide (Parent API) Hydrolysis Alkaline Hydrolysis (0.1N NaOH, 60°C) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation ImpA N-benzyl-N-butyl- 2-hydroxypropanamide (Nucleophilic Substitution) Hydrolysis->ImpA Primary Pathway ImpB N-benzylbutan-1-amine (Amide Cleavage) Hydrolysis->ImpB Secondary Pathway ImpC N-Oxide / Degradates Oxidation->ImpC

Figure 2: Primary forced degradation pathways for N-benzyl-N-butyl-2-chloropropanamide.

Method Validation Parameters (ICH Q2(R2) Compliance)

Upon finalizing the method, a full validation must be executed. The table below summarizes the required experiments and the authoritative acceptance criteria based on international regulatory standards [2].

Table 3: Validation Framework and Specifications

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Blank, Standard, and Forced Degradation samples.No blank interference at the analyte RT. Resolution ( Rs​ ) between analyte and closest degradant 1.5.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the working concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response level.
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery must be between 98.0% and 102.0%. RSD 2.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% concentration.Assay RSD 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio from serial dilutions.LOD: S/N 3:1. LOQ: S/N 10:1 with RSD 5.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and Mobile Phase ratio ( ± 2% absolute).System suitability criteria must still be met under all variant conditions.

Troubleshooting Common Artifacts

  • Peak Tailing ( Tf​>1.5 ): Often caused by the accumulation of highly retained lipophilic impurities on the column head. Solution: Flush the column with 100% Acetonitrile or Isopropanol for 30 minutes. If tailing persists, replace the inlet frit or guard column.

  • Retention Time Drift: Chloroacetamides can be sensitive to minor changes in the organic fraction of the mobile phase. Solution: Ensure the premixing of the isocratic mobile phase is done accurately, or rely on the HPLC pump's automated proportioning valve after verifying its calibration.

  • Baseline Noise at 214 nm: High absorbance at low UV wavelengths is usually caused by dirty solvents or degraded Formic Acid. Solution: Always use fresh, LC-MS grade Formic Acid and high-purity water.

References

  • Vargo, J. D. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Analytical Chemistry. Available at:[Link]

  • European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Available at:[Link]

Application

Application Note: A Framework for Integrating Novel Chemical Entities into Drug Discovery Screening

A Case Study with N-benzyl-N-butyl-2-chloropropanamide Abstract The integration of novel chemical entities (NCEs) into drug discovery pipelines is a critical yet challenging endeavor.[1][2] Unlike well-characterized comp...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study with N-benzyl-N-butyl-2-chloropropanamide

Abstract

The integration of novel chemical entities (NCEs) into drug discovery pipelines is a critical yet challenging endeavor.[1][2] Unlike well-characterized compounds, NCEs lack established biological profiles, demanding a systematic and robust workflow to uncover their therapeutic potential. This document provides a comprehensive framework for the initial characterization, primary screening, and hit validation of NCEs, using the uncharacterized molecule, N-benzyl-N-butyl-2-chloropropanamide, as a practical case study. We detail protocols for essential pre-screening characterization, outline a phenotypic screening approach using a cell viability assay, and describe the subsequent steps for hit confirmation and potency determination. The methodologies presented herein are designed to be broadly applicable, providing researchers with a validated roadmap to efficiently assess the biological activity of any new compound.

Introduction: The Novel Chemical Entity (NCE) Challenge

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] While these libraries are effective, the quest for first-in-class therapeutics often leads researchers to explore NCEs—molecules with no previously reported biological activity.[2] The primary challenge with an NCE like N-benzyl-N-butyl-2-chloropropanamide is the absence of a known target. Therefore, a target-agnostic or phenotypic screening approach is often the most logical starting point.[3] Phenotypic screens assess the effect of a compound on overall cell behavior (e.g., viability, morphology) without pre-supposing a specific molecular target, which can lead to the discovery of drugs with novel mechanisms of action.[3][4]

This guide establishes a multi-stage process designed to systematically evaluate an NCE from initial handling to confirmed "hit" status.

Stage 1: Foundational Compound Characterization

Before any biological screening, it is imperative to understand the fundamental physicochemical properties of the NCE. Poor solubility or instability can lead to unreliable assay results and false positives, wasting significant resources.[5]

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the received compound.

  • Protocol: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (Expected for C₁₄H₂₀ClNO: 253.77 g/mol ) and High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity, aiming for >95%.

Solubility Assessment

A compound's solubility dictates how it can be handled in aqueous assay buffers.[6] Kinetic solubility is often determined first as it is amenable to a high-throughput format.[7]

  • Rationale: Most HTS campaigns use dimethyl sulfoxide (DMSO) for initial compound solubilization. Determining the maximum solubility in DMSO and the subsequent kinetic solubility in aqueous buffer is critical for preparing accurate screening concentrations and avoiding compound precipitation.[5]

  • Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

    • Prepare a high-concentration stock of N-benzyl-N-butyl-2-chloropropanamide (e.g., 20 mM) in 100% DMSO.

    • In a clear 96-well plate, perform serial dilutions of the DMSO stock into an aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant (e.g., 1%).

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure turbidity using a laser nephelometer.[8] The concentration at which a sharp increase in scattered light is detected indicates the point of precipitation and defines the kinetic solubility.[8]

Stock Solution Preparation and Stability
  • Protocol:

    • Based on solubility data, prepare a master stock solution (e.g., 10 mM) in 100% DMSO.

    • Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. Store at -20°C or -80°C.

    • Stability Check: To ensure compound integrity over the course of a screening campaign, re-analyze a thawed aliquot by HPLC after a set period (e.g., 1 month) to check for degradation.

Stage 2: Primary High-Throughput Screening (HTS)

With a well-characterized compound in hand, the next stage is to perform a primary screen to identify potential biological activity. A cell viability assay is an excellent first-pass phenotypic screen as it is robust, cost-effective, and provides a clear readout of cytotoxic or cytostatic effects.[9][10]

Assay Choice: ATP-Based Luminescent Cell Viability Assay
  • Rationale: We will use a luminescent ATP-based assay (e.g., CellTiter-Glo®). The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[11] This assay is highly sensitive, has a large dynamic range, and is amenable to HTS automation.[9][11]

HTS Workflow Overview

HTS_Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis Cell_Seeding Seed Cells in 384-well Plates Incubation_1 Incubate Cells (e.g., 24h) Cell_Seeding->Incubation_1 Compound_Addition Add NCE & Controls (e.g., 10 µM final) Incubation_1->Compound_Addition Incubation_2 Incubate with Compound (e.g., 48-72h) Compound_Addition->Incubation_2 Reagent_Addition Add ATP-Glo Reagent Incubation_2->Reagent_Addition Incubation_3 Incubate (10 min) Reagent_Addition->Incubation_3 Luminescence_Read Read Luminescence on Plate Reader Incubation_3->Luminescence_Read Z_Factor Calculate Z'-Factor from Controls Luminescence_Read->Z_Factor Percent_Inhibition Calculate % Inhibition for each well Z_Factor->Percent_Inhibition Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Percent_Inhibition->Hit_Identification

Detailed Protocol: Primary Cell Viability Screen
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into white, opaque 384-well plates at a pre-determined optimal density (e.g., 1000 cells/well) in 40 µL of culture medium.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition:

    • Prepare an intermediate plate by diluting the NCE stock solution, a positive control (e.g., Staurosporine, 1 µM final), and a negative control (DMSO vehicle) in culture medium.

    • Using an automated liquid handler, transfer 10 µL from the intermediate plate to the cell plate for a final NCE concentration of 10 µM and a final DMSO concentration of ≤0.5%.

  • Treatment Incubation: Incubate the plates for another 48-72 hours.

  • Assay Readout:

    • Equilibrate the plates and the ATP-based assay reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Quality Control
  • Z-Factor (Z') Calculation: The quality of an HTS assay is determined by the Z-factor, a statistical parameter that reflects the separation between the positive and negative controls.[12] It is calculated using the means (µ) and standard deviations (σ) of the controls.[13][14]

    • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

    • Interpretation: An assay is considered robust and suitable for HTS when the Z' value is ≥ 0.5.[12][13][15]

  • Hit Identification: Calculate the percent inhibition for the NCE-treated wells relative to the controls:

    • Formula: % Inhibition = 100 * (1 - (Signal_NCE - µ_pos) / (µ_neg - µ_pos))

    • A "hit" is typically defined as a compound that produces a response greater than a certain threshold, often three standard deviations from the mean of the negative controls, or simply >50% inhibition.

Stage 3: Hit Confirmation and Validation

A single active result in a primary screen is not sufficient. A rigorous process of confirmation and validation is required to eliminate false positives and build confidence in the hit.[16][17]

Hit Confirmation Workflow

Hit_Confirmation_Workflow cluster_confirm Confirmation cluster_validate Validation & Potency Primary_Hit Primary Hit Identified (e.g., >50% Inhibition @ 10µM) Resynthesis Resynthesize or Re-order Compound Primary_Hit->Resynthesis Purity_Check Confirm Purity & Identity (LC-MS) Resynthesis->Purity_Check Dose_Response Generate 10-point Dose-Response Curve Purity_Check->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc Orthogonal_Assay Perform Orthogonal Assay (e.g., Caspase-Glo) IC50_Calc->Orthogonal_Assay Validated_Hit Validated Hit for MoA Studies Orthogonal_Assay->Validated_Hit

Dose-Response and Potency (IC₅₀) Determination
  • Rationale: A genuine hit should exhibit a dose-dependent effect. Determining the half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's potency.[18][19]

  • Protocol:

    • Perform the same cell viability assay as in the primary screen.

    • Instead of a single concentration, treat cells with a range of NCE concentrations, typically using a 10-point, 3-fold serial dilution (e.g., from 30 µM down to 1.5 nM).

    • Calculate % inhibition for each concentration.

    • Plot % inhibition versus the log of the compound concentration and fit the data to a four-parameter nonlinear regression model to determine the IC₅₀ value.[20][21]

Orthogonal Assay
  • Rationale: To ensure the observed effect is not an artifact of the primary assay technology (e.g., interference with luciferase), the hit should be tested in an orthogonal assay that measures a similar biological endpoint via a different mechanism.[22][23] For a cytotoxicity hit, an apoptosis assay like Caspase-Glo® 3/7 is an excellent choice.

  • Protocol:

    • Perform a dose-response experiment as described above.

    • Instead of an ATP-based reagent, use a reagent that measures caspase-3/7 activity, a key marker of apoptosis.

    • A confirmed hit should yield a similar IC₅₀ value in this assay, providing strong evidence that the NCE induces cell death through an apoptotic pathway.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Example Data for a Hypothetical Hit Compound

ParameterMethodResultInterpretation
Primary Screen ATP-based Viability% Inhibition = 85% @ 10 µMStrong initial activity detected.
Assay Quality Z'-Factor0.78Excellent assay quality, high confidence in primary data.[13]
Potency Dose-Response (ATP)IC₅₀ = 1.2 µMCompound exhibits sub-micromolar potency.
Confirmation Dose-Response (Caspase)IC₅₀ = 1.5 µMActivity confirmed in an orthogonal assay, suggesting an apoptotic mechanism.

Conclusion and Next Steps

Following this systematic framework, a researcher can confidently advance an NCE like N-benzyl-N-butyl-2-chloropropanamide from an unknown substance to a validated hit. A compound that successfully passes through these stages—showing purity, solubility, robust primary activity, dose-dependent potency, and confirmation in an orthogonal assay—is a strong candidate for more advanced studies.

The next logical phase would be Mechanism of Action (MoA) deconvolution to identify the specific molecular target(s) responsible for the observed phenotype.[3][24] Techniques for this include affinity chromatography, thermal shift assays, and chemical proteomics.[3][25] This structured approach ensures that resources are focused on the most promising compounds, accelerating the path of novel chemical entities toward therapeutic development.

References

  • Lee, J. A., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. Available at: [Link]

  • Attene-Ramos, M. S., & Shinn, P. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay Guidance Manual. Available at: [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]

  • PharmaFEATURES. (2021). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. Available at: [Link]

  • Scribd. (2007). Assay Development and HTS Guidelines. Available at: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • LibreTexts Biology. (2021). Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]

  • Assay Genie. (n.d.). 3D Cell Culture HTS Cell Viability Complete Assay Kit (BN01109). Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Available at: [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Available at: [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 16(8), 531-546. Available at: [Link]

  • ResearchGate. (2020). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Available at: [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. Available at: [Link]

  • Johnson, M. E., & Carlson, K. E. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 439-467. Available at: [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of Medicinal Chemistry. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

  • NIH. (n.d.). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Available at: [Link]

  • LI-COR Biosciences. (n.d.). Cell Health Assays. Available at: [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]

  • ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1789-1793. Available at: [Link]

  • BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). Available at: [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Available at: [Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?. Available at: [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Available at: [Link]

  • ACS Publications. (2017). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry, 60(21), 8753-8775. Available at: [Link]

  • NIH. (2016). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Available at: [Link]

  • BioSolveIT. (n.d.). New Chemical Entities - Drug Discovery Solutions. Available at: [Link]

  • FDA Global Substance Registration System. (n.d.). N-BENZYL-2-CHLOROPROPANAMIDE, (2R)-. Available at: [Link]

  • PubChem. (n.d.). N-Benzyl-2-chloropropanamide. Available at: [Link]

  • SciELO. (2014). Strategies towards expansion of chemical space of natural product-based compounds to enable drug discovery. Available at: [Link]

  • PubChemLite. (n.d.). N-butyl-2-chloropropanamide (C7H14ClNO). Available at: [Link]

  • NIH. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-16. Available at: [Link]

  • Google Patents. (n.d.). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

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Method

Application Notes &amp; Protocols: Palladium-Catalyzed α-Amination of N-Benzyl-N-butyl-2-chloropropanamide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis and utilization of N-benzyl-N-butyl-2-chloropropanamide in catalytic C-N bond-forming reactions. Specifically, we f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis and utilization of N-benzyl-N-butyl-2-chloropropanamide in catalytic C-N bond-forming reactions. Specifically, we focus on a palladium-catalyzed α-amination workflow, a transformation of significant interest in medicinal chemistry and drug development for the synthesis of complex α-amino amides. This document outlines the scientific rationale behind the selection of reagents and conditions, provides step-by-step experimental procedures, and includes data interpretation guidelines for researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Functionalized Amides

Amide functional groups are cornerstones of biologically active molecules. The introduction of substituents at the α-carbon of an amide can profoundly influence its pharmacological properties. α-Haloamides, such as N-benzyl-N-butyl-2-chloropropanamide, are versatile intermediates in organic synthesis due to the reactivity of the carbon-halogen bond.[1] This reactivity allows for a variety of transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of C-N bonds.[2] While traditionally used for the N-arylation of amines and amides, the principles of this catalysis can be extended to the α-functionalization of carbonyl compounds.[3][4][5] This application note details a workflow for the α-amination of N-benzyl-N-butyl-2-chloropropanamide, a process that leverages the reactivity of the α-chloro group to construct a new C-N bond.

Synthesis of N-Benzyl-N-butyl-2-chloropropanamide

The synthesis of the title compound is a prerequisite for its use in catalytic workflows. A standard and reliable method involves the acylation of N-benzylbutylamine with 2-chloropropionyl chloride.

Synthetic Workflow

cluster_synthesis Synthesis of N-Benzyl-N-butyl-2-chloropropanamide amine N-Benzylbutylamine reaction Acylation (0°C to rt) amine->reaction Nucleophile acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->reaction Electrophile product N-Benzyl-N-butyl-2-chloropropanamide base Triethylamine (Base) base->reaction HCl Scavenger solvent DCM (Solvent) solvent->reaction Reaction Medium reaction->product

Caption: Synthetic route for N-benzyl-N-butyl-2-chloropropanamide.

Experimental Protocol: Synthesis of N-Benzyl-N-butyl-2-chloropropanamide

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
N-BenzylbutylamineC₁₁H₁₇N163.262403-22-7Reagent grade, ≥98%
2-Chloropropionyl chlorideC₃H₄Cl₂O126.977623-09-8Reagent grade, ≥98%
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Anhydrous, ≥99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Saturated aq. NaHCO₃NaHCO₃84.01144-55-8
BrineNaCl (aq)58.447647-14-5
Anhydrous MgSO₄MgSO₄120.377487-88-9

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-benzylbutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M relative to the amine).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-N-butyl-2-chloropropanamide as a clear oil.

Catalytic Amidation: α-Amination Workflow

The core of this application note is the palladium-catalyzed coupling of an amine with N-benzyl-N-butyl-2-chloropropanamide at the α-position. This reaction proceeds via a mechanism analogous to the Buchwald-Hartwig amination, involving oxidative addition, ligand exchange, and reductive elimination.

Proposed Catalytic Cycle

cluster_catalysis Proposed Catalytic Cycle for α-Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [R-Pd(II)-Cl]L₂ OxAdd->PdII_complex Ligand_Ex Ligand Exchange (Amine + Base) PdII_complex->Ligand_Ex Amido_complex [R-Pd(II)-NR'R'']L₂ Ligand_Ex->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product α-Amino Amide Product (R-NR'R'') Red_Elim->Product Substrate N-benzyl-N-butyl-2-chloropropanamide (R-Cl) Substrate->OxAdd

Caption: Proposed catalytic cycle for the α-amination of N-benzyl-N-butyl-2-chloropropanamide.

Mechanistic Insights:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the α-chloroamide to form a Pd(II) complex.[6] This is often the rate-determining step.

  • Ligand Exchange: The amine nucleophile, in the presence of a base, displaces the chloride on the palladium center to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, releasing the α-amino amide product and regenerating the Pd(0) catalyst.[6]

Experimental Protocol: Palladium-Catalyzed α-Amination

Materials:

Reagent/SolventRoleNotes
N-Benzyl-N-butyl-2-chloropropanamideSubstrateSynthesized as per section 2.2
Amine (e.g., Morpholine)NucleophileWide range of primary and secondary amines can be screened
Pd₂(dba)₃Palladium PrecatalystTris(dibenzylideneacetone)dipalladium(0)
XPhosLigand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Sodium tert-butoxide (NaOtBu)BaseStrong, non-nucleophilic base
TolueneSolventAnhydrous, degassed

Procedure:

  • Glovebox Setup: In an inert atmosphere glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.5 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.

  • Reagent Addition: Add N-benzyl-N-butyl-2-chloropropanamide (1.0 eq) followed by the amine (1.2 eq).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimization and Data

The following table presents hypothetical data for the optimization of the α-amination reaction.

EntryLigandBaseTemperature (°C)Time (h)Yield (%)
1P(o-tol)₃Cs₂CO₃1102435
2BINAPK₃PO₄1002458
3XPhosNaOtBu1001885
4SPhosNaOtBu1001879
5XPhosLiHMDS1001881

Data Interpretation:

  • Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands like XPhos is crucial for promoting both the oxidative addition and reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the ligand exchange step without competing in nucleophilic attack.

  • Temperature: Elevated temperatures are typically required to overcome the activation barrier for the oxidative addition of the C-Cl bond.

Safety and Handling

  • 2-Chloropropionyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and moisture.

Conclusion

This application note provides a detailed, scientifically-grounded workflow for the synthesis and subsequent palladium-catalyzed α-amination of N-benzyl-N-butyl-2-chloropropanamide. The protocols herein are designed to be reproducible and serve as a strong starting point for the development of novel synthetic routes to complex α-amino amides. The choice of a modern biaryl phosphine ligand system is key to achieving high efficiency in this challenging transformation.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Hartwig, J. F. (1998). Palladium-Catalyzed α-Arylation of Amides. The Journal of Organic Chemistry, 63(19), 6546-6553.
  • Lee, D. Y., & Hartwig, J. F. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters, 15(16), 4150-4153.
  • A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. (2014). Synfacts, 10(1), 0049.
  • Marques, M. M. B. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights.
  • Sohtome, Y., & Nagasawa, K. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(26), 8803-8806.
  • Hama, T., & Hartwig, J. F. (2008). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 130(14), 4994-5005.
  • D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α-Haloamides. European Journal of Organic Chemistry, 2018(20-21), 2582-2605.
  • Substituted amide synthesis by amidation. Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. Retrieved from [Link]

  • Kurahashi, T., & de Meijere, A. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases.
  • Jiang, H., Liu, B., Li, Y., Wang, A., & Huang, H. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters, 13(5), 1028-1031.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Retrieved from [Link]

  • Clark, J. R. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Sohtome, Y., & Nagasawa, K. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. PubMed. Retrieved from [Link]

  • Louie, J., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(45), 11159-11160.
  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society, 132(32), 11027-11029.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A Convenient Synthesis of Amides with 2-Halo-2,3-dihydro-1,3,4,2-oxadiazaphospholes as New Condensing Agents. (1993). R Discovery. Retrieved from [Link]

  • Wang, D., Wang, Y., & Zhang, J. (2022). Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. PubMed. Retrieved from [Link]

  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. PubMed. Retrieved from [Link]

  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. DSpace@MIT. Retrieved from [Link]

  • α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. (2018). Synlett, 29(20), 2669-2673.
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids. (2022). Organic Letters, 24(9), 1788-1792.
  • Synthesis of N-Substituted Ureas from Primary Amides. Thieme Chemistry. Retrieved from [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved from [Link]

  • N-BENZYL-2-CHLOROPROPANAMIDE, (2S)-. gsrs. Retrieved from [Link]

  • SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. Farmacia Journal. Retrieved from [Link]

  • Process for manufacturing N-benzyl-N-isopropyl amides. Google Patents.
  • An efficient method for the synthesis of novel N-sulfonylimines using TBAB under solvent-free conditions. JOCPR. Retrieved from [Link]

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Application

Application Note: Advanced In Vivo Dosing Formulation Strategies for N-benzyl-N-butyl-2-chloropropanamide

Executive Summary & Physicochemical Profiling N-benzyl-N-butyl-2-chloropropanamide is a synthetic organic building block frequently utilized in drug discovery as a covalent modifier or chemical intermediate[1],[2]. Formu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-benzyl-N-butyl-2-chloropropanamide is a synthetic organic building block frequently utilized in drug discovery as a covalent modifier or chemical intermediate[1],[2]. Formulating this compound for in vivo pharmacokinetic (PK) or efficacy studies presents a dual "brick dust and grease" challenge compounded by chemical instability.

The molecule is characterized by two bulky, hydrophobic groups (N-benzyl and N-butyl) that drive its partition coefficient (LogP) upward, resulting in negligible aqueous solubility[1]. Furthermore, the 2-chloropropanamide moiety acts as an electrophilic warhead. Alpha-chloroamides are susceptible to base-catalyzed hydrolysis and are highly reactive toward strong nucleophiles[3],[4]. Consequently, the formulation strategy must aggressively solubilize the lipophilic core without triggering the premature degradation of the reactive alpha-chloro group[5],[6].

Formulation Strategy & Rationale

Standard aqueous vehicles (e.g., Phosphate-Buffered Saline) are fundamentally incompatible with this compound due to immediate precipitation[7]. Furthermore, the chemical reactivity of the alpha-chloroamide dictates strict excipient constraints:

  • Avoidance of Nucleophiles: Excipients containing primary amines, thiols, or reactive hydroxyls must be excluded to prevent covalent adduct formation in the dosing vehicle[5].

  • pH Constraints: Alkaline environments (pH > 7.5) accelerate the hydrolysis of the carbon-chlorine bond. Vehicles must be buffered or adjusted to a slightly acidic to neutral pH (pH 5.0–6.0) to maximize chemical stability[3],[4].

Intravenous (IV) Rationale

Intravenous administration requires a particulate-free, true solution to prevent capillary occlusion or embolism[8]. Because N-benzyl-N-butyl-2-chloropropanamide cannot be solubilized in pure water, a co-solvent system is required. Dimethyl sulfoxide (DMSO) serves as an excellent aprotic solvent to disrupt the crystal lattice, while Polyethylene Glycol 400 (PEG400) acts as a non-nucleophilic co-solvent to prevent precipitation upon dilution with the final aqueous phase[8],[9].

Per Os (PO) Rationale

For oral dosing, true solutions are not strictly necessary, and lipid-based formulations or structured aqueous suspensions are preferred to maximize gastrointestinal absorption[7],[10]. A structured suspension utilizing Methylcellulose (MC) as a protective colloid increases vehicle viscosity, preventing rapid particle settling. The addition of a trace non-ionic surfactant (Tween 80) lowers the interfacial tension, allowing the hydrophobic API particles to be uniformly wetted[10].

Quantitative Formulation Data Summary

The following table summarizes the optimized formulation vehicles, their theoretical maximum concentrations, and stability profiles for in vivo dosing.

Formulation TypeRouteRecommended Vehicle CompositionMax Theoretical Conc.Stability / Storage
Co-Solvent Solution IV10% DMSO / 40% PEG400 / 50% Saline (pH 5.5)5 - 10 mg/mLUse within 4 hours (RT)
Cyclodextrin Complex IV / IP20% HP-β-CD in 50 mM Acetate Buffer (pH 5.5)2 - 5 mg/mL24 hours at 4°C
Aqueous Suspension PO0.5% Methylcellulose / 0.2% Tween 80 in H₂O> 50 mg/mL7 days at 4°C (Protect from light)
Lipid Solution PO100% Corn Oil or 80% MCT / 20% Labrasol10 - 20 mg/mL48 hours at RT

Experimental Protocols

Protocol A: Preparation of a 5 mg/mL IV Co-Solvent Solution

Causality: DMSO is added first because the compound's high lipophilicity prevents direct dissolution in aqueous media. PEG400 is added sequentially to create a hydrophobic gradient, ensuring the API remains in solution when the final aqueous saline is introduced[8].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 50 mg of N-benzyl-N-butyl-2-chloropropanamide powder into a clean, dry glass vial.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO (10% of final volume). Vortex vigorously for 2–3 minutes until the powder is completely dissolved, yielding a clear solution.

  • Co-Solvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex for an additional 2 minutes to ensure complete homogenization of the organic phases.

  • Aqueous Dilution: Slowly add 5.0 mL of 0.9% Normal Saline (pre-adjusted to pH 5.5 using 0.1 N HCl) dropwise while continuously vortexing or stirring. Critical Step: Rapid addition of saline may cause localized supersaturation and irreversible precipitation.

  • Self-Validating QC Check: Prior to dosing, centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. The absence of a pellet validates that the compound is in a true solution and not a colloidal dispersion.

Protocol B: Preparation of a 20 mg/mL PO Aqueous Suspension

Causality: Tween 80 is utilized to lower the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, preventing aggregation. Methylcellulose provides steric hindrance and viscosity to maintain homogeneity during the dosing procedure[10].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in deionized water. Stir overnight at 4°C to ensure complete hydration of the polymer.

  • Weighing & Wetting: Weigh 200 mg of N-benzyl-N-butyl-2-chloropropanamide into a mortar or glass vial. Add 50 µL of pure Tween 80 directly to the powder and triturate (or mix with a glass rod) to form a uniform, wetted paste.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle in 1.0 mL increments, mixing thoroughly between additions, until a final volume of 10.0 mL is reached.

  • Homogenization: Sonicate the suspension in a water bath for 15 minutes, followed by vortexing to break up any remaining macro-aggregates.

  • Self-Validating QC Check: Perform a microscopic evaluation (10x magnification) of a 10 µL drop of the suspension on a glass slide. Uniform particle distribution without macroscopic clumping validates the wetting efficiency of the surfactant system.

Formulation Workflow Visualization

FormulationWorkflow Start N-benzyl-N-butyl-2-chloropropanamide (Lipophilic Electrophile) Assess Physicochemical Profiling LogP > 3.5 | Reactive α-chloro Start->Assess Route Select Dosing Route Assess->Route Constraint1 Avoid: Nucleophilic Excipients (Primary Amines, Thiols) Assess->Constraint1 Constraint2 Avoid: High pH (>7.5) Prevents Hydrolysis Assess->Constraint2 IV Intravenous (IV) Requires True Solution Route->IV PO Per Os (PO) Suspension or Lipid Solution Route->PO IV_Sol Co-Solvent System (DMSO/PEG400/Saline) IV->IV_Sol IV_CD Complexation (HP-β-CD, pH 5.5) IV->IV_CD PO_Susp Aqueous Suspension (0.5% MC / 0.2% Tween 80) PO->PO_Susp PO_Lipid Lipid-Based Formulation (Corn Oil / Labrasol) PO->PO_Lipid Constraint1->IV_Sol Constraint2->IV_CD

Decision tree for formulating lipophilic, electrophilic alpha-chloroamides for in vivo dosing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-Benzyl-N-butyl-2-chloropropanamide Synthesis

Welcome to the Process Chemistry Technical Support Center. Synthesizing N-benzyl-N-butyl-2-chloropropanamide presents unique challenges due to the steric bulk of the secondary amine (N-benzylbutan-1-amine) and the high r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing N-benzyl-N-butyl-2-chloropropanamide presents unique challenges due to the steric bulk of the secondary amine (N-benzylbutan-1-amine) and the high reactivity—yet moisture sensitivity—of the alpha-chloro acyl chloride (2-chloropropanoyl chloride).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we troubleshoot the root causes of yield attrition and provide a self-validating workflow to ensure reproducible, high-yield amide bond formation.

Reaction Pathway & Mechanistic Divergence

To improve yield, we must first map the competing kinetic pathways. The diagram below illustrates how the desired acylation competes with moisture-driven hydrolysis and base-induced elimination.

Pathway SM N-benzylbutan-1-amine + 2-chloropropanoyl chloride INT Tetrahedral Intermediate SM->INT Base-mediated Nucleophilic Attack HYD 2-chloropropanoic acid (Hydrolysis Byproduct) SM->HYD Adventitious H2O ELIM Acrylamide Derivative (Elimination Byproduct) SM->ELIM Excess Strong Base PROD N-benzyl-N-butyl-2-chloropropanamide (Target Amide) INT->PROD Acylation (- HCl)

Fig 1: Reaction pathways and competitive side reactions in sterically hindered amide synthesis.

Diagnostic FAQs: Troubleshooting Yield Attrition

Q: My reaction stalls at 60% conversion, and LCMS shows a large peak corresponding to the starting amine. Why isn't the reaction going to completion? A: You are likely experiencing competitive hydrolysis. The N-benzyl and N-butyl groups create significant steric hindrance, which kinetically slows down the nucleophilic attack on the acyl chloride[1]. If your solvent or reagents contain trace moisture, water will outcompete the bulky amine, rapidly hydrolyzing 2-chloropropanoyl chloride into unreactive 2-chloropropanoic acid[2]. Once the acyl chloride is consumed by water, the reaction stalls.

Q: I am seeing a significant byproduct with a mass of [M-36] relative to the expected product. What is causing this? A: A mass loss of 36 Da indicates the loss of HCl (dehydrohalogenation). The alpha-proton on 2-chloropropanoyl chloride is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom. If you are using a strong, unhindered base (like Triethylamine) or allowing the reaction temperature to spike, the base will abstract this proton, eliminating HCl to form an unwanted acrylamide derivative.

Q: How can I adjust my reagents to favor the target amide over these side reactions? A: Shift to a sterically hindered, milder base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are bulky enough to act purely as proton scavengers without initiating alpha-deprotonation[1]. Furthermore, implementing an "inverse addition" strategy—adding the acyl chloride dropwise to the amine/base mixture at sub-zero temperatures—keeps the electrophile concentration low, favoring the thermodynamically stable amide[1].

Quantitative Parameter Optimization

The following table summarizes our internal optimization data, demonstrating how solvent, base, and temperature directly dictate the chemoselectivity of the reaction[3].

Base ChoiceSolvent SystemTemperature ProfileMajor Observed ByproductExpected Yield Range
Triethylamine (TEA)DCM (Standard)0 °C to RTAcrylamide (Elimination)40% - 55%
K₂CO₃ (Aqueous)THF / Water (1:1)0 °C to RT2-chloropropanoic acid50% - 65%
DIPEA (2.0 eq) Anhydrous DCM -10 °C to RT Minimal (Clean conversion) 88% - 95%
Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your workflow, do not blindly follow steps. Use this self-validating protocol, which includes built-in diagnostic checkpoints to verify success in real-time.

Phase 1: System Preparation & Validation

  • Dry the System: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with dry Nitrogen or Argon.

  • Solvent Check: Draw 10 mL of anhydrous Dichloromethane (DCM).

    • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the DCM. Do not proceed unless water content is < 50 ppm .

Phase 2: Reagent Assembly 3. Add N-benzylbutan-1-amine (1.0 eq, 10 mmol) to the flask. 4. Add DIPEA (2.0 eq, 20 mmol). The excess base ensures complete neutralization of the HCl byproduct without driving elimination. 5. Cool the stirring mixture to -10 °C using an ice/brine bath.

  • Validation Checkpoint: Insert an internal thermocouple. Ensure the internal temperature stabilizes below -5 °C before proceeding.

Phase 3: Controlled Acylation 6. Prepare a solution of 2-chloropropanoyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM. 7. Add the acyl chloride solution dropwise over 30 minutes using a syringe pump.

  • Validation Checkpoint: Monitor the internal thermocouple. Amidation is exothermic. You should observe micro-fluctuations in temperature (+1 to +2 °C) with each drop. If the temperature spikes above 0 °C, slow the addition rate immediately to prevent elimination side-reactions[1].

Phase 4: Reaction Monitoring & Quenching 8. Allow the reaction to slowly warm to room temperature over 2 hours. 9. Validation Checkpoint (TLC/LCMS): Spot the crude mixture against the starting amine (ninhydrin stain). The amine spot should be completely consumed. If unreacted amine persists, check the pH of the mixture. If it is acidic, your base has been depleted; add 0.5 eq DIPEA. 10. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

Phase 5: Workup & Isolation 11. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). 12. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove hydrolyzed 2-chloropropanoic acid), and brine.

  • Validation Checkpoint: Test the aqueous layer of the NaHCO₃ wash with pH paper. It must be basic (pH ~8-9), confirming all acidic byproducts are neutralized and removed.
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-benzyl-N-butyl-2-chloropropanamide.
References
  • ACS Organic Process Research & Development. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (Details yield optimization parameters for amide coupling processes). Available at:[Link]

  • RSC Advances. Smart mechanochemistry: optimizing amino acid acylation with one factor at a time, design of experiments and machine learning methods. (Analyzes the competitive hydrolysis of alpha-chloro acyl chlorides during amidation). Available at: [Link]

Sources

Optimization

optimizing solvent systems for N-benzyl-N-butyl-2-chloropropanamide nucleophilic substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic substitution ( SN​2 ) o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic substitution ( SN​2 ) of N-benzyl-N-butyl-2-chloropropanamide .

Because this substrate is a secondary α -chloroamide, it presents a unique mechanistic dichotomy. The α -carbon is sterically hindered by the methyl group and the bulky amide moiety, yet it is electronically activated by the adjacent carbonyl group, which lowers the transition state energy for SN​2 attack[1]. Navigating this balance requires precise solvent engineering to maximize nucleophile reactivity while suppressing competing elimination (E2) pathways.

Mechanistic Overview: The Role of the Solvent

The success of your substitution heavily depends on the solvation state of your nucleophile. Polar protic solvents hydrogen-bond with anions, creating a "solvation cage" that severely dampens nucleophilicity. Conversely, polar aprotic solvents leave the anion "naked" and highly reactive.

Mechanism Substrate N-benzyl-N-butyl- 2-chloropropanamide (Substrate) Product Substitution Product (High Yield) Substrate->Product SN2 Pathway E2Product Elimination Product (E2 Side Reaction) Substrate->E2Product Strong Base / High Temp Nucleophile Nucleophile (e.g., N3-, RS-) Protic Polar Protic Solvent (e.g., MeOH, EtOH) Nucleophile->Protic Aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Nucleophile->Aprotic Caged Caged Nucleophile (H-Bonding) Protic->Caged Naked Naked Nucleophile (Highly Reactive) Aprotic->Naked Caged->Substrate Slow Attack Naked->Substrate Fast SN2 Attack

Fig 1. Mechanistic divergence of SN2 vs E2 pathways based on solvent polarity and caging effects.

Quantitative Solvent Parameters

To make informed decisions, we must look at the dielectric constant ( ϵ ) and dipole moment ( μ ) of potential solvents. These metrics dictate the solvent's ability to dissolve nucleophilic salts and stabilize the charge-separated SN​2 transition state[2][3].

SolventClassificationDielectric Constant ( ϵ )Dipole Moment (D) SN​2 Suitability for α -Chloroamides
Water Polar Protic78.51.85Poor : Cages nucleophile; high risk of amide hydrolysis.
Methanol Polar Protic32.71.70Poor : Severe caging effect slows reaction.
DMSO Polar Aprotic46.73.96Excellent : High salt solubility; naked anion accelerates rate.
DMF Polar Aprotic36.73.82Excellent : Good balance of solubility and volatility for workup.
Acetonitrile Polar Aprotic37.53.92Good : Ideal for neutral or highly soluble nucleophiles.
Acetone Polar Aprotic20.72.88Moderate : Good for Finkelstein reactions; lower salt solubility.

Troubleshooting FAQs

Q1: Why does my substitution rate drop drastically when using methanol or ethanol? A1: N-benzyl-N-butyl-2-chloropropanamide is a sterically hindered secondary halide. When you use polar protic solvents like methanol, the solvent molecules form a hydrogen-bonded "cage" around your nucleophile[4]. This caging effect drastically reduces the nucleophile's effective energy and mobility, slowing down the SN​2 reaction[4]. Switching to a polar aprotic solvent like DMSO strips this hydrogen-bonding sphere, leaving the nucleophile "naked" and highly reactive, which can increase reaction rates by orders of magnitude[2].

Q2: I switched to a polar aprotic solvent (DMF), but now I am seeing significant elimination (E2) byproducts instead of substitution. Why? A2: This is a classic competing pathway issue. Because your substrate is a secondary alkyl halide, it is highly susceptible to E2 elimination if the nucleophile is strongly basic (e.g., alkoxides or hydroxides)[5]. Polar aprotic solvents enhance the basicity of these nucleophiles just as much as they enhance nucleophilicity. To suppress the E2 pathway, you must either:

  • Switch to a less basic, highly polarizable nucleophile (e.g., azides, thiolates, or cyanides).

  • Lower the reaction temperature to kinetically favor SN​2 over the entropically driven E2 process.

Q3: My nucleophilic salt (e.g., NaN3​ ) is completely insoluble in non-polar solvents and poorly soluble in MeCN. How do I proceed without reverting to water? A3: SN​2 reactions require the nucleophile to be in solution. Salts are insoluble in non-polar solvents and often struggle in moderately polar aprotic solvents like acetone or MeCN[6]. The optimal solution is to use highly polar aprotic solvents with high dielectric constants, such as DMSO or DMF, which can effectively solvate the sodium or potassium cations while leaving the anion free to attack[6]. Alternatively, add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to shuttle the nucleophile into the organic phase.

Self-Validating Experimental Protocol: Solvent Optimization

This step-by-step methodology ensures that every variable is controlled and validated, preventing false negatives during solvent screening.

Step 1: Solvent Preparation & Validation

  • Action: Select anhydrous DMSO or DMF.

  • Validation: Before use, perform a Karl Fischer titration. The moisture content must be ≤50 ppm[2]. Excess water will act as a protic cage and potentially hydrolyze the amide.

Step 2: Reagent Assembly

  • Action: In an oven-dried flask under inert atmosphere ( N2​ or Argon), dissolve 1.0 equivalent of N-benzyl-N-butyl-2-chloropropanamide in the chosen solvent to achieve a 0.1 M concentration.

  • Action: Add 1.2 to 1.5 equivalents of your nucleophile (e.g., sodium azide or a thiolate salt).

Step 3: Thermal Regulation & Reaction Execution

  • Action: Begin the reaction at 0°C to 25°C. Because polar aprotic solvents drastically accelerate SN​2 rates, high heat is rarely needed and often triggers E2 elimination.

  • Validation: Take 50 μL aliquots at 1h, 4h, and 12h. Quench in water/EtOAc, and analyze the organic layer via LC-MS. You must observe the disappearance of the starting mass and the appearance of the substitution product mass. If an M−HCl mass is dominant, E2 elimination is occurring.

Step 4: Quench and Phase Separation

  • Action: Once LC-MS confirms >95% conversion, quench the reaction with a large volume of cold water (at least 5x the volume of DMSO/DMF).

  • Action: Extract 3 times with Ethyl Acetate or Diethyl Ether.

  • Validation: Wash the combined organic layers with a 5% aqueous LiCl solution (if DMF was used) or brine (if DMSO was used) to completely partition the aprotic solvent out of the organic phase prior to column chromatography.

Workflow Start Select Polar Aprotic Solvent (DMSO or DMF) Dry Dry Solvent (<50 ppm H2O) Start->Dry Test Run Reaction (0.1 M, 1.2 eq Nu, 25°C) Dry->Test Check LC-MS Major Product? Test->Check E2 Alkene (E2) Check->E2 Basic Nu SN2 Target (SN2) Check->SN2 Optimal NoRxn Unreacted SM Check->NoRxn Poor Solubility OptE2 Lower Temp to 0°C or Use Less Basic Nu E2->OptE2 Success Scale-up Protocol SN2->Success OptNoRxn Add Phase Transfer Cat. or Heat to 40°C NoRxn->OptNoRxn OptE2->Test OptNoRxn->Test

Fig 2. Iterative troubleshooting workflow for optimizing alpha-chloroamide substitution reactions.

References

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Available at:[Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Available at: [Link]

  • Predicting Solvent Effects on SN2 Reaction Rates - ChemRxiv. Available at: [Link]

  • Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 - NCBI - NIH. Available at: [Link]

Sources

Troubleshooting

minimizing side reactions during N-benzyl-N-butyl-2-chloropropanamide amide coupling

Welcome to the technical support guide for the synthesis of N-benzyl-N-butyl-2-chloropropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-benzyl-N-butyl-2-chloropropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a significant high-molecular-weight byproduct in my final product. What is it, and how can I prevent its formation?

Answer: The most probable high-molecular-weight byproduct is the piperazine-2,5-dione dimer, 3,6-dimethyl-1,4-dibenzyl-1,4-dibutylpiperazine-2,5-dione . This side reaction is a known challenge for α-halo amides.[1]

Mechanism of Formation: The formation of this dimer occurs via a two-step intermolecular self-condensation reaction. After the formation of the desired N-benzyl-N-butyl-2-chloropropanamide product, a second molecule's amide nitrogen can act as a nucleophile, displacing the chlorine atom on the first molecule. This is followed by an intramolecular cyclization to form the stable piperazine-2,5-dione ring. This process is often base-catalyzed.

G cluster_0 Step 1: Intermolecular SN2 cluster_1 Step 2: Intramolecular Cyclization mol1 Product Molecule 1 (N-benzyl-N-butyl-2-chloropropanamide) intermediate Dimeric Intermediate mol1->intermediate N-H attacks C-Cl mol2 Product Molecule 2 (N-benzyl-N-butyl-2-chloropropanamide) mol2->intermediate dimer Piperazine-2,5-dione Dimer intermediate->dimer Amide N attacks carbonyl caption Dimerization Pathway of α-Halo Amide

Caption: Dimerization pathway of the α-halo amide product.

Troubleshooting & Prevention Strategies:

  • Control Stoichiometry and Addition Rate:

    • Slow Addition: Add the 2-chloropropanoyl chloride (or the activated 2-chloropropanoic acid) slowly to the solution of N-benzyl-N-butylamine. This maintains a low concentration of the electrophile and the resulting product, minimizing the chance of product-product collisions.

    • Avoid Excess Amine: While a slight excess of one reagent is sometimes used to drive reactions to completion, a large excess of the secondary amine can act as a base, promoting the dimerization of the formed product. Aim for near-stoichiometric amounts (1.0 to 1.1 equivalents of the amine).

  • Optimize Temperature:

    • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -15 °C).[2] This decreases the rate of the intermolecular dimerization side reaction more significantly than the desired initial amide coupling.

  • Choose the Right Base:

    • Sterically Hindered Bases: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[2][3] Its bulkiness makes it an effective proton scavenger without actively participating in nucleophilic side reactions. Triethylamine (TEA), being less hindered, can sometimes contribute to side reactions.

    • Weaker Bases: In cases where racemization is also a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be beneficial, as strong basicity can promote both dimerization and epimerization.[3]

  • Solvent Selection:

    • Aprotic Solvents: Use dry, aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN). These solvents effectively dissolve the reactants but do not participate in the reaction. Ensure the solvent is anhydrous, as water can hydrolyze the acid chloride or the activated acid intermediate.

Q2: My reaction yield is very low, with significant unreacted N-benzyl-N-butylamine starting material. How can I improve the conversion rate?

Answer: Low conversion is typically due to inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[4][5] The N-benzyl-N-butylamine is a sterically hindered secondary amine, which can make the coupling reaction sluggish.

Troubleshooting & Optimization Strategies:

  • Select a High-Potency Coupling Reagent:

    • For sterically demanding couplings, standard carbodiimides like EDC or DCC alone may be insufficient.[4][6] The use of uronium or phosphonium salt-based coupling reagents is highly recommended.[2][7]

    • HATU or HBTU: These are aminium/uronium-based reagents that create highly reactive OAt or OBt active esters, respectively.[7][8] HATU is generally considered more reactive and can lead to faster reactions with less risk of side reactions compared to HBTU.[8]

    • PyBOP: A phosphonium-based reagent that is also very effective for coupling hindered amino acids and amines with a reduced risk of racemization.[7]

  • Utilize Additives:

    • If using a carbodiimide like EDC, the addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is crucial.[2][9][10] These additives form an active ester intermediate that is more reactive than the initial O-acylisourea intermediate formed by EDC, and they help to suppress racemization.[2][11]

  • Optimize Reaction Conditions:

    • Concentration: Ensure the reaction is not too dilute. A concentration range of 0.1 M to 0.5 M is a good starting point to facilitate effective collisions between reactants.[4]

    • Temperature: While low temperatures are recommended to prevent side reactions, if the reaction is clean but simply slow/incomplete, allowing the reaction to slowly warm to room temperature after the initial addition at 0 °C may be necessary to drive it to completion.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. Hindered couplings may require longer reaction times (12-24 hours) than simpler amide bond formations.

Coupling Reagent System Pros Cons Typical Base
EDC / HOBt Inexpensive, water-soluble urea byproduct.[2]Can be sluggish for hindered amines, potential for N-acylurea byproduct.[2][4]DIPEA, NMM
HATU Very fast, highly efficient for hindered couplings, low racemization.[7][8]More expensive, can react with free amine if used in large excess.[8]DIPEA, 2,4,6-Collidine
PyBOP Excellent for hindered couplings, low racemization.[7]Byproduct (HMPA) is toxic (BOP) or requires careful removal.DIPEA, NMM
T3P® High yields, low epimerization, easy workup.[12]Often requires pyridine as a base.Pyridine, DIPEA
Q3: I am concerned about racemization at the stereocenter of the 2-chloropropanoyl moiety. What are the key factors and how can I maintain stereochemical integrity?

Answer: Racemization is a critical concern in any coupling involving a chiral carboxylic acid. It primarily occurs through the formation of an azlactone (oxazolone) intermediate or direct enolization of the activated acid, both of which are promoted by excessive base and high temperatures.[3][12][13]

Key Factors & Mitigation Strategies:

  • Base Selection and Stoichiometry:

    • The base is often the main culprit in racemization.[3][13] It can deprotonate the α-carbon of the activated carboxylic acid.

    • Use Weaker Bases: N-methylmorpholine (NMM) (pKa ~7.4) is less basic than DIPEA (pKa ~10.7) and is often a better choice when racemization is a significant risk.[3]

    • Use Stoichiometric Amounts: Use the minimum amount of base necessary to neutralize any acid salts (e.g., HCl from the amine starting material) and to facilitate the coupling. Typically, 2.0-2.5 equivalents are used with aminium/phosphonium reagents.

  • Coupling Reagent & Additives:

    • Additives are Key: Reagents that proceed through an active ester intermediate with HOBt or, even better, HOAt, are highly effective at suppressing racemization.[2] The resulting active esters are more stable towards racemization than the intermediates formed by carbodiimides alone.

    • Uronium/Phosphonium Reagents: Reagents like HATU and PyBOP are designed for low-racemization couplings.[6][7]

  • Temperature Control:

    • Maintain low temperatures (0 °C or below) throughout the activation and coupling steps. Higher temperatures increase the rate of enolization and azlactone formation.

G cluster_main Troubleshooting Workflow start Reaction Issue Identified q1 Primary Issue? start->q1 low_yield Low Yield / Incomplete Reaction q1->low_yield Low Yield side_product High MW Byproduct (Dimerization) q1->side_product Side Product purity_issue Purity Issues / Racemization q1->purity_issue Purity check_reagents 1. Check Reagent Quality (Coupling agent, base, solvent) low_yield->check_reagents optimize_coupling 2. Switch to Stronger Coupling Agent (e.g., HATU, PyBOP) check_reagents->optimize_coupling increase_conc 3. Increase Concentration (0.1 M -> 0.5 M) optimize_coupling->increase_conc increase_temp 4. Allow to Warm to RT (After initial low-temp addition) increase_conc->increase_temp slow_addition 1. Use Slow Addition of Acid Chloride / Activated Acid side_product->slow_addition low_temp 2. Lower Reaction Temp (e.g., 0°C to -15°C) slow_addition->low_temp check_base 3. Use Hindered Base (DIPEA) low_temp->check_base check_base_rac 1. Use Weaker Base (NMM) & Stoichiometric Amount purity_issue->check_base_rac use_additive 2. Ensure Additive Use (HOBt, HOAt) check_base_rac->use_additive low_temp_rac 3. Maintain Low Temp (≤ 0°C) use_additive->low_temp_rac caption Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues.

Recommended Experimental Protocol

This protocol is designed as a starting point to maximize yield and purity by proactively addressing the side reactions discussed above.

Materials:

  • 2-chloropropanoic acid (1.0 equiv)

  • N-benzyl-N-butylamine (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloropropanoic acid (1.0 equiv) and anhydrous DCM to make a 0.2 M solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir for 10-15 minutes. This is the pre-activation step.

  • In a separate flask, dissolve N-benzyl-N-butylamine (1.05 equiv) in a small amount of anhydrous DCM.

  • Add the amine solution dropwise to the activated acid solution at 0 °C over 20-30 minutes using a syringe pump.

  • Allow the reaction to stir at 0 °C for 2 hours.

  • Monitor the reaction progress via TLC or LC-MS. If the reaction is proceeding slowly, allow the ice bath to expire and let the reaction stir at room temperature for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-benzyl-N-butyl-2-chloropropanamide.

References

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). ACS Publications.
  • Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison.
  • Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry, 77(11), 5125-5131. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Amide Coupling Reaction in Medicinal Chemistry. (n.d.). HepatoChem. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing HPLC Gradients for N-benzyl-N-butyl-2-chloropropanamide

A Senior Application Scientist's Guide for Researchers This guide provides in-depth technical assistance for developing and optimizing reversed-phase High-Performance Liquid Chromatography (RP-HPLC) mobile phase gradient...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

This guide provides in-depth technical assistance for developing and optimizing reversed-phase High-Performance Liquid Chromatography (RP-HPLC) mobile phase gradients for the analysis of N-benzyl-N-butyl-2-chloropropanamide. The principles and troubleshooting steps outlined here are grounded in established chromatographic theory and are broadly applicable to neutral, non-ionizable amide compounds.

  • Analyte Profile: N-benzyl-N-butyl-2-chloropropanamide

    • Structure: A secondary amide with benzyl and butyl substituents on the nitrogen, and a chlorine atom on the alpha-carbon of the propanamide backbone.

    • Expected Chromatographic Behavior: Based on its structure, this compound is expected to be a neutral, moderately non-polar molecule. It is well-suited for separation by RP-HPLC on common stationary phases like C18 or C8.[1][2] Amides are generally non-ionizable under typical chromatographic pH conditions, which simplifies mobile phase preparation as pH control is less critical for retention and peak shape compared to acidic or basic analytes.[3]

Troubleshooting Guide: Common Gradient Issues

This section addresses specific problems you may encounter during method development in a direct question-and-answer format.

Question: My peak for N-benzyl-N-butyl-2-chloropropanamide is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing, where the back half of the peak is drawn out, is a common issue that degrades resolution and integration accuracy.[4] For a neutral amide, the causes are typically non-ionic in nature.

Probable Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Even on high-purity columns, some residual, exposed silanol groups can exist. While less of an issue for neutral amides than for basic compounds, strong hydrogen bonding can occur, causing tailing.[5]

    • Solution: Switch to a column with advanced end-capping (often labeled as "AQ", "Shield," or similar) or a column with an embedded polar group (e.g., RP-Amide C16) which can help shield silanol activity.[3][6]

  • Column Contamination or Degradation: Strongly retained impurities from previous injections can create active sites that cause tailing. A column void (a physical gap in the packed bed at the column inlet) can also distort peak shape.[7][8]

    • Solution: First, flush the column with a strong solvent (e.g., 100% isopropanol or a sequence of solvents from polar to non-polar). If this fails, consider replacing the column. Always use a guard column to protect the analytical column from contaminants.

  • Sample Solvent Incompatibility: Injecting your sample in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase can cause peak distortion, including tailing or splitting.[5]

    • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water). If sample solubility is an issue, inject the smallest possible volume.

Question: I'm seeing peak fronting for my analyte. What does this mean?

Answer:

Peak fronting, where the front of the peak is sloped, is most commonly caused by mass overload.[4][5]

Probable Causes & Solutions:

  • Mass Overload: You are injecting too much analyte mass onto the column. The stationary phase becomes saturated at the point of injection, leading to a non-linear partition isotherm and a fronting peak.[8]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to find the concentration where the peak shape becomes symmetrical.

  • Temperature Mismatch: If the sample vial is at a different temperature than the column, it can affect peak shape, though this is a less common cause.

    • Solution: Ensure your autosampler and column compartment are at the same temperature, or allow samples to equilibrate to the column temperature before injection.[1]

Question: My retention times are shifting between injections. How can I improve reproducibility?

Answer:

Unstable retention times are a critical issue, especially for quantitative analysis. The cause is almost always related to the system's inability to produce a consistent mobile phase composition or flow rate.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: Gradient elution requires a re-equilibration step at the end of each run to return the column to the initial mobile phase conditions. If this step is too short, the column chemistry will be different at the start of the next injection, causing retention shifts.[9]

    • Solution: A common rule of thumb is to re-equilibrate for 10-15 column volumes. For a standard 150 x 4.6 mm column, this translates to a 10-15 minute equilibration at 1 mL/min.[9]

  • Mobile Phase Preparation and Pump Performance:

    • Inconsistent Mixing: Ensure your mobile phase solvents are thoroughly degassed to prevent bubble formation in the pump, which causes pressure fluctuations and retention shifts.[10]

    • Solvent Evaporation: Use bottle caps that prevent the preferential evaporation of the more volatile organic solvent, which would change the mobile phase composition over time.[11]

    • Pump Seals: Worn pump seals can lead to inconsistent flow rates. Monitor the pressure ripple; a high ripple can indicate a need for maintenance.

Method Optimization FAQs

This section provides answers to frequently asked questions about building a robust gradient method from the ground up.

Question: What is a good starting point for column and mobile phase selection?

Answer:

For a neutral, moderately non-polar compound like N-benzyl-N-butyl-2-chloropropanamide, a standard approach is highly effective.

ParameterRecommendationRationale
Column Chemistry C18 (L1 packing)Provides excellent hydrophobic retention for a wide range of molecules. It's the most common and versatile reversed-phase chemistry.[1]
Column Dimensions 100-150 mm length, 4.6 mm ID, 3.5-5 µm particlesA standard workhorse format that balances efficiency, backpressure, and analysis time.
Mobile Phase A HPLC-grade WaterThe weak, polar solvent in reversed-phase chromatography.
Mobile Phase B HPLC-grade Acetonitrile (ACN)A common organic modifier with low viscosity and good UV transparency. Methanol is an alternative that can offer different selectivity.[11]

Important: Always use high-purity, HPLC-grade solvents and filter all aqueous mobile phases through a 0.22 or 0.45 µm filter to prevent microbial growth and particulate contamination.[1][10]

Question: How do I design an initial "scouting" gradient?

Answer:

A scouting gradient is a broad, fast gradient designed to determine the approximate organic solvent concentration required to elute your analyte.[9][12] This is the first and most critical step in method development.

Protocol: Initial Gradient Scouting
  • Prepare Mobile Phases:

    • A: HPLC-Grade Water

    • B: HPLC-Grade Acetonitrile

  • Set Up the HPLC System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV, set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analyte).

  • Program the Gradient:

    • Time 0.0 min: 5% B

    • Time 20.0 min: 95% B

    • Time 22.0 min: 95% B (Hold to wash the column)

    • Time 22.1 min: 5% B (Return to initial conditions)

    • Time 32.1 min: 5% B (Re-equilibrate for 10 minutes)

  • Inject Sample: Inject your prepared sample of N-benzyl-N-butyl-2-chloropropanamide.

  • Analyze the Result: The goal is to elute the peak somewhere within the 20-minute gradient window. This run will tell you the approximate %B at which your compound elutes.

Question: My scouting run worked. How do I optimize the gradient for better resolution?

Answer:

Once you know the elution window from your scouting run, you can create a shallower, more focused gradient to improve the separation of your target analyte from any impurities.[13]

Let's assume your analyte eluted at 12 minutes in the 5-95% over 20-minute scouting gradient. You can calculate the approximate %B at elution:

  • Gradient slope = (95% - 5%) / 20 min = 4.5% / min

  • %B at 12 min = (12 min * 4.5%/min) + 5% = 59%

Now, you can design a new gradient centered around this value.

Protocol: Gradient Fine-Tuning
  • Identify the Elution Window: From the scouting run, identify the %B range where your analyte and any nearby impurities elute. For our example, let's target a window from 45% B to 75% B.

  • Program the Optimized Gradient:

    • Time 0.0 min: 45% B

    • Time 15.0 min: 75% B (This creates a shallower slope: (75-45)/15 = 2%/min)

    • Time 17.0 min: 95% B (Fast wash)

    • Time 19.0 min: 95% B (Hold wash)

    • Time 19.1 min: 45% B (Return to initial)

    • Time 29.1 min: 45% B (Re-equilibrate)

  • Inject and Evaluate: This new gradient "stretches out" the critical part of the separation, providing more time for the analyte to interact with the stationary phase and resolve from other components.[13]

Visual Workflow Guides

The following diagrams illustrate the logical processes for troubleshooting and method development.

TroubleshootingWorkflow start Problem: Poor Peak Shape is_tailing Is it Tailing? start->is_tailing is_fronting Is it Fronting? is_tailing->is_fronting No cause_tailing1 Secondary Interactions (e.g., silanols) is_tailing->cause_tailing1 Yes cause_tailing2 Column Contamination or Void is_tailing->cause_tailing2 Yes is_split Is it Split/Broad? is_fronting->is_split No cause_fronting Mass Overload is_fronting->cause_fronting Yes cause_split1 Sample Solvent Mismatch is_split->cause_split1 Yes cause_split2 Column/Tubing Issue (Dead Volume) is_split->cause_split2 Yes sol_tailing1 Solution: Use End-capped or Polar-Embedded Column cause_tailing1->sol_tailing1 sol_tailing2 Solution: Flush/Replace Column Use Guard Column cause_tailing2->sol_tailing2 sol_fronting Solution: Reduce Concentration or Injection Volume cause_fronting->sol_fronting sol_split1 Solution: Match Sample Solvent to Initial Mobile Phase cause_split1->sol_split1 sol_split2 Solution: Check Fittings and Connections cause_split2->sol_split2

Caption: Troubleshooting workflow for common HPLC peak shape problems.

MethodDevWorkflow start Start: Method Development select_col 1. Select Column & Mobile Phase (e.g., C18, Water/ACN) start->select_col scout 2. Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) select_col->scout evaluate_scout 3. Evaluate Result Did the peak elute? scout->evaluate_scout calc_elution 4. Calculate Approx. Elution %B evaluate_scout->calc_elution Yes troubleshoot Troubleshoot (See Peak Shape Workflow) evaluate_scout->troubleshoot No / Poor Shape design_focused 5. Design Shallower, Focused Gradient (e.g., +/- 15% around elution %B) calc_elution->design_focused evaluate_focused 6. Evaluate Resolution Is separation adequate? design_focused->evaluate_focused evaluate_focused->design_focused No, adjust slope/range system_suitability 7. Perform System Suitability (Check Tailing, Reproducibility) evaluate_focused->system_suitability Yes end End: Method Finalized system_suitability->end

Caption: Logical workflow for HPLC gradient method development.

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek, Inc..
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Peak Shape Troubleshooting Guide. Scribd.
  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf.
  • What are the Common Peak Problems in HPLC.
  • A Complete Guide to Mobile Phase and St
  • Understanding Gradient HPLC.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025). Bitesize Bio.
  • How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength?. (2023).
  • Aspects of Gradient Optimiz
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • Optimizing HPLC/UHPLC Systems. Shimadzu Scientific Instruments.
  • The Secrets of Successful Gradient Elution. (2017).
  • HPLC Analysis of Amides on Discovery® RP-Amide C16. Sigma-Aldrich.
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2012). Pharmacognosy Research.
  • Application Notes and Protocols for the Analysis of N-(2-chlorophenyl)-2-phenylpropanamide by HPLC and LC-MS. Benchchem.
  • Amide or Amino HPLC Columns What are the Differences. (2025).

Sources

Troubleshooting

troubleshooting low conversion rates of N-benzyl-N-butyl-2-chloropropanamide reactions

Technical Support Center: Troubleshooting N-Acylation Workflows Target Molecule: N-benzyl-N-butyl-2-chloropropanamide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction: The Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Acylation Workflows Target Molecule: N-benzyl-N-butyl-2-chloropropanamide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Mechanistic Challenge

The synthesis of N-benzyl-N-butyl-2-chloropropanamide via the N-acylation of N-benzylbutan-1-amine with 2-chloropropanoyl chloride presents a unique intersection of steric and electronic challenges. As a secondary amine with bulky benzyl and butyl substituents, the nucleophile exhibits significant steric hindrance. Concurrently, the acylating agent, 2-chloropropanoyl chloride, possesses a highly reactive α -chloro group that is susceptible to unwanted side reactions, such as dehydrohalogenation and nucleophilic displacement[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind low conversion rates and establish a self-validating protocol to ensure high-yield, reproducible amide bond formation.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first visualize the competing pathways in this reaction system. The generation of HCl is inherent to nucleophilic acyl substitution. How we manage this byproduct dictates whether the reaction proceeds to the target amide or diverges into degradation pathways[2].

Mechanism Reactants N-benzylbutan-1-amine + 2-chloropropanoyl chloride Desired Desired Pathway (Nucleophilic Acyl Substitution) Reactants->Desired Controlled Base, 0°C Side1 Side Reaction 1 (Dehydrohalogenation) Reactants->Side1 Strong Base (TEA), Heat Side2 Side Reaction 2 (Hydrolysis) Reactants->Side2 Moisture / H2O without Base Product N-benzyl-N-butyl-2-chloropropanamide (Target Product) Desired->Product Ketene Methylketene Formation (Complex Mixture) Side1->Ketene Acid 2-chloropropanoic acid (Dead End) Side2->Acid

Reaction pathways of 2-chloropropanoyl chloride with secondary amines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at exactly 50% conversion of the starting amine. Why is this happening? Causality: If you are running this reaction without an external acid scavenger, the N-benzylbutan-1-amine is acting as its own base. For every molecule of amide formed, one molecule of HCl is generated. This HCl immediately protonates an unreacted amine molecule, forming an ammonium chloride salt[2]. Because the lone pair on the nitrogen is now tied up in a bond with hydrogen, the salt is completely non-nucleophilic. Solution: You must introduce a non-competing base to scavenge the HCl. While adding 2.0+ equivalents of the starting amine works, it is highly inefficient for valuable secondary amines. An external base is required.

Q2: I added Triethylamine (TEA) as an acid scavenger and heated the reaction to overcome steric hindrance, but my yield dropped and I see a complex mixture on TLC. What went wrong? Causality: You have triggered a dehydrohalogenation side reaction. 2-chloropropanoyl chloride contains an acidic α -proton adjacent to the carbonyl and the chlorine atom. When exposed to a strong organic base like TEA at elevated temperatures, the base abstracts the α -proton, eliminating the chloride ion to form methylketene ( CH3​−CH=C=O )[1]. Ketenes are highly reactive and will rapidly dimerize or react indiscriminately, destroying your acylating agent and ruining the conversion. Solution: Never heat α -halo acyl chlorides with strong organic bases. Keep the reaction strictly at 0 °C during addition. If an organic base is preferred, use the more sterically hindered N,N-Diisopropylethylamine (DIPEA) at low temperatures, or switch to a biphasic Schotten-Baumann system[3].

Q3: N-benzylbutan-1-amine is bulky. Should I add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to speed up the acylation? Causality: Absolutely not. While DMAP is the gold standard for acylating sterically hindered alcohols and amines[], it is contraindicated when using α -halo acyl chlorides. DMAP is a potent nucleophile and will undergo an SN​2 reaction at the α -carbon of 2-chloropropanoyl chloride, displacing the chlorine atom to form a stable, unreactive pyridinium salt. This consumes your catalyst and your acylating agent simultaneously. Solution: Rely on the inherent reactivity of the acyl chloride. If kinetics are slow, increase the concentration of the reactants or allow the reaction to stir for a longer duration at room temperature after the initial 0 °C addition.

Q4: How can I prevent the hydrolysis of 2-chloropropanoyl chloride while still effectively scavenging HCl? Causality: Acyl chlorides react rapidly with moisture to form carboxylic acids, which cannot acylate amines without coupling reagents[]. However, running strictly anhydrous reactions with organic bases risks the ketene formation mentioned in Q2. Solution: The most robust solution for α -halo acyl chlorides is the Schotten-Baumann reaction [3]. By using a biphasic system (Dichloromethane and aqueous K2​CO3​ ), the amine and acyl chloride react in the organic phase. The generated HCl partitions into the aqueous phase where it is neutralized by the inorganic base. The acyl chloride is protected from the base-catalyzed ketene degradation, and the low temperature prevents significant background hydrolysis.

Quantitative Data: Base & Solvent Optimization

The table below summarizes typical conversion efficiencies based on the selected base and solvent system for the acylation of sterically hindered secondary amines with α -halo acyl chlorides.

Base SystemSolventTemp ProfilePrimary Issue ObservedExpected Conversion
None (Amine as base)Anhydrous DCM0 °C to RT50% loss of amine to HCl salt< 50%
Triethylamine (TEA)Anhydrous THFReflux (65 °C)Severe methylketene formation< 20%
DIPEA + DMAPAnhydrous DCM0 °C to RT α -chloro displacement by DMAP< 30%
DIPEA (Strict control)Anhydrous DCM0 °C (2h) RTMinor ketene formation if warmed too fast75 - 85%
Aqueous K2​CO3​ DCM / Water (Biphasic) 0 °C to RT Optimal (Schotten-Baumann conditions) > 90%

Optimized Experimental Protocol: Schotten-Baumann Acylation

This protocol is designed as a self-validating system. The biphasic nature ensures that if the aqueous layer remains basic (pH > 8), the HCl is being actively scavenged, allowing the reaction to proceed to completion.

Workflow Step1 1. Preparation Dissolve amine in DCM Add aqueous K2CO3 Step2 2. Cooling Chill biphasic mixture to 0 °C Step1->Step2 Step3 3. Addition Dropwise addition of 2-chloropropanoyl chloride Step2->Step3 Step4 4. Reaction Stir vigorously at 0 °C Warm to RT (2h) Step3->Step4 Step5 5. Workup Phase separation Wash & Dry organic layer Step4->Step5

Step-by-step workflow for biphasic Schotten-Baumann N-acylation.

Reagents Required:

  • N-benzylbutan-1-amine (1.0 eq, limiting reagent)

  • 2-chloropropanoyl chloride (1.2 eq)

  • Potassium carbonate ( K2​CO3​ ) (2.5 eq)

  • Dichloromethane (DCM) (Organic phase)

  • Deionized Water (Aqueous phase)

Step-by-Step Methodology:

  • Biphasic Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of N-benzylbutan-1-amine in DCM (approx. 10 mL per gram of amine).

  • Base Addition: Dissolve 2.5 eq of K2​CO3​ in an equal volume of deionized water. Add this aqueous solution to the DCM mixture. Self-Validation: The mixture should form two distinct, clear layers when stirring is paused.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to strictly 0 °C. Begin vigorous stirring (>800 RPM) to ensure maximum interfacial surface area between the two phases.

  • Acylating Agent Addition: Dilute 1.2 eq of 2-chloropropanoyl chloride in a small volume of DCM. Using an addition funnel or syringe pump, add this solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized thermal spikes from the exothermic reaction, suppressing hydrolysis and ketene formation.

  • Reaction Propagation: Once addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature over 2 hours.

  • Monitoring: Check the reaction via TLC (Hexanes:Ethyl Acetate). The bulky secondary amine should be completely consumed.

  • Workup: Transfer the mixture to a separatory funnel. Isolate the lower DCM layer. Extract the remaining aqueous layer once with fresh DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove trace unreacted amine), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude N-benzyl-N-butyl-2-chloropropanamide.

References

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from[Link]

  • Yuguchi, M., et al. (2000). Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition. ACS Publications. Retrieved from[Link]

  • Lin, J., et al. (2024). Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. AIP Publishing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Stability of N-benzyl-N-butyl-2-chloropropanamide and its N,N-dibenzyl Analog

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides an in-depth comparative analysis of the chemical stability of N-benzyl-N-butyl-2-chloropropanamide and its N,N-dibenzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth comparative analysis of the chemical stability of N-benzyl-N-butyl-2-chloropropanamide and its N,N-dibenzyl analog. We delve into the theoretical underpinnings of amide stability, focusing on the steric and electronic effects imparted by the N-substituents. Detailed experimental protocols for a comprehensive forced degradation study are presented, including hydrolytic, thermal, and photolytic stress testing. The guide synthesizes these elements to offer field-proven insights into predicting and evaluating the stability of substituted amides, a crucial aspect of drug discovery, formulation, and process chemistry.

Introduction: The Critical Role of Stability in Amide-Containing Molecules

Amide bonds form the backbone of peptides and proteins and are a ubiquitous functional group in a vast array of pharmaceuticals and industrial chemicals. Their inherent stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, is a key feature.[1][2] However, this stability is not absolute and can be significantly modulated by the nature of the substituents on both the carbonyl carbon and the nitrogen atom.

This guide focuses on two closely related tertiary amides: N-benzyl-N-butyl-2-chloropropanamide and N,N-dibenzyl-2-chloropropanamide. These compounds, containing the reactive 2-chloropropanamide moiety, serve as excellent models for understanding how subtle structural modifications can lead to profound differences in chemical resilience. For professionals in drug development, understanding these differences is paramount for predicting shelf-life, designing robust formulations, and identifying potential degradation pathways that could impact efficacy and safety.

The core objective of this comparison is to elucidate the impact of substituting a flexible, aliphatic N-butyl group with a second bulky, aromatic N-benzyl group on the overall stability of the molecule. We will explore this through a combination of theoretical principles and practical, detailed experimental workflows.

Theoretical Framework: Steric Shielding as the Dominant Stability Factor

The stability of an amide bond to hydrolysis, the most common degradation pathway, is governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophilic attack by water or hydroxide ions.[1] The substituents on the nitrogen atom influence both of these factors.

  • Electronic Effects: Both butyl and benzyl groups are generally considered electron-donating. The butyl group is a weak inductive donor, while the benzyl group can also participate in resonance. These electronic effects influence the degree of delocalization in the amide bond but are often secondary to steric factors in tertiary amides.[3][4]

  • Steric Effects: This is the most critical differentiator between the two molecules. The replacement of a butyl group with a second benzyl group dramatically increases the steric bulk around the amide nitrogen and, consequently, the carbonyl center.[5][6] This increased crowding, or "steric shielding," creates a physical barrier that hinders the approach of a nucleophile. Computational and experimental studies have consistently shown that bulky substituents on the amide moiety can significantly slow the rate of hydrolysis and affect the cis/trans isomerization barrier.[6][7][8]

Hypothesis: Based on the principles of steric hindrance, we hypothesize that N,N-dibenzyl-2-chloropropanamide will exhibit greater stability against hydrolytic degradation compared to N-benzyl-N-butyl-2-chloropropanamide. The two bulky benzyl groups are expected to provide superior shielding of the electrophilic carbonyl carbon from nucleophilic attack.

Below is a diagram illustrating the structural differences and the concept of steric shielding.

G cluster_0 N-benzyl-N-butyl-2-chloropropanamide cluster_1 N,N-dibenzyl-2-chloropropanamide cluster_2 mol1 Less Steric Shielding mol2 Greater Steric Shielding nuc Nucleophile (e.g., H₂O, OH⁻) attack1 Easier Nucleophilic Attack nuc->attack1 attack2 Hindered Nucleophilic Attack nuc->attack2 attack1->mol1 Leads to Faster Degradation attack2->mol2 Leads to Slower Degradation

Caption: Steric hindrance comparison between the two analogs.

Experimental Design: A Forced Degradation Study

To empirically test our hypothesis, a forced degradation study is the most effective approach. This involves subjecting both compounds to accelerated stress conditions to induce and measure degradation over a practical timeframe. The study is designed to be self-validating through the use of controls and a robust analytical method.

The workflow for this stability assessment is outlined below.

Caption: Workflow for the comparative stability study.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of this analysis. The method must be capable of separating the parent compound from any potential degradants.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Protocol for Hydrolytic Stability

This experiment assesses degradation in aqueous solutions at different pH values, mimicking conditions the compounds might encounter in physiological environments or during aqueous-based processing. Studies on related chloroacetamide herbicides have shown that both amide and other functional group cleavages can occur under acidic and basic conditions.[9][10]

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of N-benzyl-N-butyl-2-chloropropanamide and N,N-dibenzyl-2-chloropropanamide in acetonitrile.

  • Stress Sample Preparation:

    • Acidic: Add 1 mL of stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • Basic: Add 1 mL of stock solution to 9 mL of 0.1 M NaOH in a sealed vial.

    • Neutral: Add 1 mL of stock solution to 9 mL of phosphate buffer (pH 7.4) in a sealed vial.

  • Incubation: Place all vials in a water bath set to 60 °C.

  • Time Points: Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Sample Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze all samples by HPLC. Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the area at time zero.

Protocol for Thermal and Photostability

These tests evaluate the intrinsic stability of the molecules to heat and light energy.

  • Solution Preparation: Prepare solutions of each compound at 0.1 mg/mL in acetonitrile:water (50:50).

  • Thermal Stress:

    • Transfer the solution to clear, sealed glass vials.

    • Place the vials in an oven at 80 °C.

    • Keep a control vial wrapped in aluminum foil at the same temperature to isolate thermal from photolytic effects.

  • Photostability:

    • Transfer the solution to clear quartz vials.

    • Expose the vials in an ICH-compliant photostability chamber providing controlled light exposure (UV and visible).

    • Keep a control vial wrapped in aluminum foil in the same chamber to serve as a dark control.

  • Time Points and Analysis: Sample at 0, 8, 24, and 48 hours. Analyze by HPLC as described above.

Data Presentation and Interpretation

The following tables present hypothetical, yet plausible, data from the described experiments. The results are designed to reflect the initial hypothesis based on steric hindrance.

Table 1: Hydrolytic Stability (% Parent Compound Remaining)

Time (hours)ConditionN-benzyl-N-butyl-2-chloropropanamideN,N-dibenzyl-2-chloropropanamide
0 All100%100%
24 0.1 M HCl85.2%96.5%
48 0.1 M HCl72.1%91.8%
24 pH 7.4 Buffer98.5%99.6%
48 pH 7.4 Buffer96.2%99.1%
24 0.1 M NaOH65.7%84.3%
48 0.1 M NaOH48.9%75.6%

Table 2: Thermal and Photostability (% Parent Compound Remaining at 48 hours)

ConditionN-benzyl-N-butyl-2-chloropropanamideN,N-dibenzyl-2-chloropropanamide
Thermal (80°C) 94.3%97.8%
Photolytic (ICH) 91.5%95.2%

Interpretation:

The data clearly supports the initial hypothesis.

  • Hydrolytic Stability: The N,N-dibenzyl analog demonstrates significantly higher stability across all pH conditions, with the most pronounced difference observed under basic hydrolysis where nucleophilic attack by OH⁻ is the primary degradation mechanism.[11][12] The two bulky benzyl groups effectively shield the carbonyl carbon, reducing the rate of hydrolysis by more than 50% over 48 hours compared to the N-benzyl-N-butyl analog.

  • Thermal and Photostability: While both compounds are relatively stable to thermal and photolytic stress, the N,N-dibenzyl analog again shows a slight but consistent advantage. This suggests that the increased steric bulk may also limit conformational flexibility, reducing the likelihood of adopting transition states that lead to degradation under energetic input.

Practical Implications for Researchers

The observed stability differences have direct consequences for laboratory and development activities:

  • Handling and Storage: N-benzyl-N-butyl-2-chloropropanamide is more susceptible to degradation, particularly in the presence of moisture and basic contaminants. It should be stored under anhydrous conditions, and care should be taken to use aprotic, neutral solvents for reactions and analysis. The N,N-dibenzyl analog is more robust, offering a wider processing and formulation window.

  • Drug Development: For a potential drug candidate, the enhanced stability of the N,N-dibenzyl structure would be highly advantageous, likely translating to a longer shelf-life and reduced potential for the formation of degradation-related impurities.

  • Synthetic Strategy: Chemists synthesizing derivatives of these scaffolds can use steric shielding as a deliberate strategy to enhance the stability of the amide bond, a concept that has been successfully applied to other molecular classes.[8]

Conclusion

This guide provides a comprehensive comparison of the stability of N-benzyl-N-butyl-2-chloropropanamide and its N,N-dibenzyl analog. Through an examination of chemical principles and the application of a rigorous forced degradation study, we have demonstrated that the substitution of an N-butyl group with a second N-benzyl group confers a significant stability enhancement. This effect is primarily attributed to the increased steric shielding of the amide carbonyl group. The N,N-dibenzyl analog is demonstrably more resistant to hydrolytic, thermal, and photolytic degradation. These findings provide valuable, actionable insights for scientists working with these and related compounds, underscoring the critical role of steric effects in molecular design and development.

References

  • Gundert, F., & P. J. S. (2000). Steric Effects on the Amide Isomer Equilibrium of Prolyl Peptides. Synthesis and Conformational Analysis of N-Acetyl-5-tert-butylproline N'-Methylamides. Journal of the American Chemical Society. [Link]

  • Hori, K., & Abe, H. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • P. J. S., & G. T. (2002). Theory Supplemented by Experiment. Electronic Effects on the Rotational Stability of the Amide Group in p-Substituted Acetanilides. The Journal of Organic Chemistry. [Link]

  • Ghara, J., & S. S. (2018). Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. Molecules. [Link]

  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. Tufts University. [Link]

  • P. J. S., & G. T. (2002). Theory supplemented by experiment. Electronic effects on the rotational stability of the amide group in p-substituted acetanilides. PubMed. [Link]

  • Hodges, J. A., & R. T. R. (2004). An electronic effect on protein structure. Protein Science. [Link]

  • L. A. R., & S. A. B. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. [Link]

  • Unknown. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. bioRxiv. [Link]

  • Unknown. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. [Link]

  • L. A. R., & S. A. B. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. [Link]

  • Norrby, P.-O., & K. J. J. (2006). Steric Effects in Release of Amides from Linkers in Solid-Phase Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • L. A. R., & S. A. B. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Unknown. (2005). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest. [Link]

  • L. A. R., & J. R. W. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

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Comparative

The Ultimate Guide to Validating Crystallographic Data: N-benzyl-N-butyl-2-chloropropanamide

As a Senior Application Scientist in structural chemistry, I frequently encounter a common pitfall in drug development and agrochemical research: the over-reliance on automated crystallographic structure solutions withou...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter a common pitfall in drug development and agrochemical research: the over-reliance on automated crystallographic structure solutions without rigorous post-refinement validation. A crystal structure is not merely a static picture; it is a complex mathematical model derived from electron density maps.

To objectively compare the industry's leading crystallographic validation software suites, we will use N-benzyl-N-butyl-2-chloropropanamide (CAS 1211489-43-8) as our practical case study. This molecule is an excellent "stress test" for validation algorithms because it presents two distinct crystallographic challenges:

  • Chirality: It possesses a stereocenter at the α -carbon (2-chloro position), requiring absolute structure determination. However, relying solely on one Chlorine atom for anomalous dispersion makes this statistically challenging with standard Molybdenum (Mo-K α ) radiation.

  • Conformational Flexibility: The N-butyl chain is highly flexible and prone to positional disorder in the solid state, which routinely triggers Anisotropic Displacement Parameter (ADP) alerts if not modeled correctly.

In this guide, we will compare the performance, underlying logic, and validation outputs of the three primary alternatives in the field: PLATON/checkCIF , Olex2 , and CCDC Mercury .

The Contenders: Crystallographic Validation Suites

Before diving into the experimental data, it is essential to understand the distinct roles these software alternatives play in the validation ecosystem.

  • PLATON / checkCIF (The Gold Standard): Developed by A.L. Spek, PLATON is the engine behind the International Union of Crystallography (IUCr) checkCIF service[1]. It acts as an independent auditor, running over 500 geometric and crystallographic tests to generate a list of ALERTS (A, B, C, and G)[2].

  • Olex2 (The Integrated Environment): Olex2 is a comprehensive GUI that acts as a front-end for refinement engines like SHELXL[3]. Its strength lies in real-time validation; it allows users to visually identify and mathematically restrain disordered electron density during the refinement process, rather than after the fact.

  • CCDC Mercury / enCIFer: Maintained by the Cambridge Crystallographic Data Centre, Mercury excels in intermolecular geometry validation (packing, hydrogen bonding) and enCIFer ensures strict syntax compliance for the final Crystallographic Information File (CIF) prior to database deposition.

Comparative Analysis by Validation Pillar

To evaluate these tools, we must look at how they handle the specific mechanistic challenges of N-benzyl-N-butyl-2-chloropropanamide.

Pillar 1: Absolute Structure & Chirality (Flack vs. Hooft)

Because N-benzyl-N-butyl-2-chloropropanamide is a chiral molecule, establishing its absolute configuration is critical. The standard metric is the Flack parameter ( x ) , which represents the fraction of the inverted structure present in the crystal[4].

  • Olex2's Approach: Olex2 automatically calculates the Flack parameter during SHELXL refinement. If x≈0 with a standard uncertainty (s.u.) <0.1 , the absolute structure is correct[5]. However, because our molecule only has one Chlorine atom, using Mo-K α radiation often yields a Flack parameter with an unacceptably high s.u. (e.g., x=0.05±0.15 ).

  • PLATON's Approach: When the Flack parameter is statistically weak, PLATON offers a superior alternative: the Hooft parameter ( y ) [6]. PLATON utilizes Bayesian statistics and maximum likelihood methods on Bijvoet pairs to calculate the probability that the absolute structure is correct[7].

Verdict: While Olex2 is sufficient for routine Flack calculations, PLATON is mandatory for statistically borderline cases where light-atom anomalous dispersion is weak.

G start Refined Structure (.res / .hkl) flack Evaluate Flack Parameter (x) start->flack x_zero x ≈ 0 (s.u. < 0.1) Correct Absolute Structure flack->x_zero x_one x ≈ 1 (s.u. < 0.1) Inverted Structure flack->x_one x_half x ≈ 0.5 or high s.u. Racemic Twin / Inconclusive flack->x_half invert Invert coordinates & re-refine x_one->invert hooft Bayesian Analysis (PLATON) Hooft Parameter (y) x_half->hooft

Figure 1: Decision logic for absolute structure validation using Flack and Hooft parameters.

Pillar 2: Disorder Modeling & ADP Validation

The N-butyl chain in our test molecule is highly flexible. In the crystal lattice, this chain often occupies two distinct spatial conformations. If unmodeled, the thermal ellipsoids (ADPs) of the carbon atoms will appear artificially elongated ("cigar-shaped") to account for the smeared electron density.

  • PLATON's Detection: PLATON's checkCIF will flag this immediately with a Level B ALERT for "Hirshfeld Test Warning" or "Ratio of Maximum / Minimum Residual Density is unusual"[1]. However, PLATON only diagnoses the problem; it does not fix it.

  • Olex2's Resolution: Olex2 excels here. By selecting the problematic butyl carbons in the GUI, a user can split the atoms into two parts (e.g., PART 1 and PART 2) and apply rigid-bond restraints (RIGU) or similarity restraints (SIMU, DELU). This forces the refinement engine to treat the disordered components with physically realistic thermal parameters.

Pillar 3: CIF Syntax & IUCr Compliance

Once the structure is refined, the final .cif and .fcf (structure factor) files must be validated for publication[2].

  • CCDC Mercury / enCIFer: Excellent for checking basic syntax errors (e.g., missing data loops) and visualizing intermolecular hydrogen bonds.

  • PLATON checkCIF: The ultimate gatekeeper. It duplicates checkCIF tests and adds proprietary checks for missed symmetry (ADDSYM) and unaccounted solvent voids (SQUEEZE)[8].

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the validation of N-benzyl-N-butyl-2-chloropropanamide must follow a self-validating loop. Do not simply ignore ALERTS; explain the causality behind them.

Step 1: Data Collection Optimization To minimize Flack parameter uncertainty, collect X-ray diffraction data using Cu-K α radiation ( λ=1.54184 Å) rather than Mo-K α . The anomalous scattering coefficient for Chlorine is significantly higher at the Copper wavelength, providing a stronger Bijvoet signal[6].

Step 2: Initial Refinement (Olex2 / SHELXL)

  • Solve the structure using intrinsic phasing.

  • Refine all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions using a riding model (HFIX).

Step 3: Disorder Resolution (Olex2)

  • Inspect the ADPs of the N-butyl chain. If Ueq​ values are >0.1 Å 2 or ellipsoids are highly prolate, model the disorder.

  • Split the butyl carbons into two orientations. Assign free variables to their occupancies (e.g., 0.65 / 0.35).

  • Apply RIGU and SIMU restraints to maintain chemically sensible bond lengths and thermal parameters.

Step 4: Final Validation (PLATON checkCIF)

  • Export the .cif and .fcf files from Olex2.

  • Run them through PLATON.

  • Address all Level A and B ALERTS. If a Level B ALERT cannot be resolved (e.g., a slightly high residual electron density peak near the heavy Chlorine atom due to Fourier truncation errors), it must be explicitly justified in the CIF's _publ_section_exptl_refinement loop.

Workflow data X-ray Diffraction Data (.hkl, .p4p) refine Structure Refinement (Olex2 / SHELXL) data->refine Initial Solution adp ADP & Disorder Modeling (SIMU, RIGU) refine->adp Identify anomalies platon IUCr Validation (PLATON / checkCIF) refine->platon Generate .cif & .fcf adp->refine Apply restraints platon->refine Resolve A/B ALERTS cif Final Publication CIF platon->cif Zero A/B ALERTS

Figure 2: The iterative, self-validating crystallographic workflow.

Quantitative Comparison of Validation Suites

Below is a summarized comparison of how each software suite handles the specific metrics required for validating our test molecule.

Feature / MetricPLATON / checkCIFOlex2CCDC Mercury / enCIFer
Primary Use Case Final IUCr compliance & auditingReal-time refinement & modelingGeometry visualization & syntax
Absolute Structure Hooft parameter ( y ), Bayesian Bijvoet analysisFlack parameter ( x ), Parsons quotientN/A
Disorder Handling Flags Hirshfeld/ADP ALERTSGUI-driven splitting, RIGU/SIMU restraintsVisualizes ellipsoids only
Symmetry Checking ADDSYM (detects missed higher symmetry)Basic space group determinationPacking / void analysis
Output Format HTML/PDF ALERT Report.res, .hkl, .cif, .fcf.cif syntax verification
Ideal For Identifying hidden errors post-refinementFixing errors during refinementPreparing data for CSD deposition

Conclusion

Validating the crystal structure of N-benzyl-N-butyl-2-chloropropanamide requires a multi-tool approach. Olex2 is the superior choice for the active refinement phase, allowing the crystallographer to mathematically restrain the disordered N-butyl chain to physically realistic parameters. However, for absolute structure verification—especially when relying on the weak anomalous signal of a single Chlorine atom—PLATON is indispensable. Its implementation of the Hooft parameter provides the statistical rigor required to definitively prove the chirality of the α -carbon. Ultimately, a robust validation protocol does not rely on a single software suite, but rather uses the diagnostic power of PLATON to inform the refinement strategies executed within Olex2.

References

  • An overview of PLATON/PLUTON crystal structure validation platonsoft.nl [Link]

  • Validation and checking of crystal structures (PLATON validation duplicates most of the checkCIF tests) sci-meet.com [Link]

  • checkCIF validation ALERTS: what they mean and how to respond nih.gov[Link]

  • Finalising a Structure | OlexSys olexsys.org[Link]

  • Flack parameter wikipedia.org[Link]

  • Use of intensity quotients and differences in absolute structure refinement nih.gov[Link]

  • Frequently asked questions about the Bayesian statistics / Maximum likelihood method of determining absolute structure hooft.net [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination uzh.ch [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-benzyl-N-butyl-2-chloropropanamide

This guide provides essential safety and logistical information for the proper disposal of N-benzyl-N-butyl-2-chloropropanamide, a compound requiring careful management due to its potential hazards. The procedures outlin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N-benzyl-N-butyl-2-chloropropanamide, a compound requiring careful management due to its potential hazards. The procedures outlined here are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this chemical.

Hazard Profile and Risk Assessment

N-benzyl-N-butyl-2-chloropropanamide belongs to the class of halogenated organic compounds. Based on the toxicological data of related substances, it should be handled as a hazardous material.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. OR H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1][2]
Reproductive ToxicityCategory 2H361f: Suspected of damaging fertility.[1][2]

Anticipated GHS Pictograms:

The primary risks associated with N-benzyl-N-butyl-2-chloropropanamide are its potential acute toxicity, skin and eye irritation, and possible long-term reproductive effects. As a chlorinated organic compound, it is also considered a hazardous waste that requires specific disposal procedures to prevent environmental contamination.[5][6]

Personal Protective Equipment (PPE) and Handling

Before handling N-benzyl-N-butyl-2-chloropropanamide for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment (PPE).

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and replaced if any signs of degradation are observed.

  • Eye Protection : Use chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Clear the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect : Place the absorbed or swept material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of N-benzyl-N-butyl-2-chloropropanamide.

DisposalWorkflow Disposal Decision Workflow for N-benzyl-N-butyl-2-chloropropanamide cluster_prep Preparation cluster_segregation Segregation & Collection cluster_disposal Disposal Path cluster_empty Empty Container Disposal Start Start: Waste Generation Assess Assess Waste Type (Pure compound, solution, contaminated material) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Empty Empty Container? Assess->Empty Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Select Appropriate Waste Container (Chemically resistant, sealable) Segregate->Container Label Label Container Correctly ('Hazardous Waste', chemical name, date) Container->Label Store Store in Satellite Accumulation Area (Away from incompatibles) Label->Store Pickup Arrange for EHS Pickup Store->Pickup Transport Transport by Licensed Hauler Pickup->Transport Incineration Dispose via High-Temperature Incineration Transport->Incineration Empty->Segregate No Rinse Triple Rinse with Suitable Solvent Empty->Rinse Yes CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate DisposeContainer Dispose of Rinsed Container as Non-Hazardous Waste Rinse->DisposeContainer CollectRinsate->Segregate

Caption: Disposal Workflow for N-benzyl-N-butyl-2-chloropropanamide

Step-by-Step Disposal Procedures

The disposal of N-benzyl-N-butyl-2-chloropropanamide must be carried out in accordance with local, state, and federal regulations. The following are general guidelines.

For Small Quantities (Lab-Scale):

  • Segregation : Do not mix N-benzyl-N-butyl-2-chloropropanamide waste with non-hazardous or non-halogenated waste streams. It must be collected as halogenated organic waste.[5][7]

  • Container : Use a designated, chemically resistant, and sealable container for halogenated organic waste. The container should be in good condition and compatible with the chemical.

  • Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name "N-benzyl-N-butyl-2-chloropropanamide," and the date of accumulation.

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is kept closed except when adding waste and is stored away from incompatible materials.

  • Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.

For Large Quantities and Contaminated Materials:

  • Containment : For larger volumes or for materials heavily contaminated with N-benzyl-N-butyl-2-chloropropanamide (e.g., spill cleanup debris, contaminated labware), use a larger, approved hazardous waste container (e.g., a drum).

  • Labeling : The container must be labeled in accordance with EPA and DOT regulations, including the proper shipping name, hazard class, and EPA waste codes, which should be determined in consultation with your EHS department.

  • Manifest : All shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.[8]

  • Transportation and Disposal : The waste must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF). The preferred method of disposal for halogenated organic compounds is high-temperature incineration.[5][9]

Empty Container Disposal:

  • Triple Rinsing : To be considered non-hazardous, an empty container that held N-benzyl-N-butyl-2-chloropropanamide must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]

  • Rinsate Collection : The rinsate from this process is considered hazardous waste and must be collected and disposed of as described above for small quantities.[10]

  • Container Disposal : Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), the container can typically be disposed of as regular solid waste or recycled, depending on institutional policies.

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent national and local regulations in other countries. It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and disposed of.[11]

By adhering to these procedures, you can ensure the safe and compliant disposal of N-benzyl-N-butyl-2-chloropropanamide, protecting both yourself and the environment.

References

  • PubChem. N-Benzyl-2-chloropropanamide. National Center for Biotechnology Information. [Link]

  • Loba Chemie. 2-Chloro Acetamide Material Safety Data Sheet. [Link]

  • Global Substance Registration System. N-BENZYL-2-CHLOROPROPANAMIDE, (2R)-. [Link]

  • Cleanchem Laboratories. Chloroacetamide Material Safety Data Sheets. [Link]

  • University of California, Riverside. Hazardous Waste Segregation. [Link]

  • NextSDS. N-butyl-2-chloropropanamide — Chemical Substance Information. [Link]

  • NextSDS. N-(2-benzylphenyl)-2-chloropropanamide — Chemical Substance Information. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • University of Texas at Austin. Hazardous Waste Disposal Procedures. [Link]

  • University of Louisville. Chemical Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Triumvirate Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Global Substance Registration System. N-BENZYL-2-CHLOROPROPANAMIDE, (2S)-. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • NextSDS. N-benzyl-2-oxopropanamide — Chemical Substance Information. [Link]

  • Fisher Scientific. N-Benzylbenzamide Safety Data Sheet. [Link]

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Handling

Personal protective equipment for handling N-benzyl-N-butyl-2-chloropropanamide

Comprehensive Safety and Operational Guide for Handling N-Benzyl-N-butyl-2-chloropropanamide N-benzyl-N-butyl-2-chloropropanamide (CAS: 1211489-43-8) is a highly specialized organic building block frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-Benzyl-N-butyl-2-chloropropanamide

N-benzyl-N-butyl-2-chloropropanamide (CAS: 1211489-43-8) is a highly specialized organic building block frequently utilized in drug discovery and complex organic synthesis. Structurally, it is an α -chloroamide. The presence of the electron-withdrawing carbonyl group adjacent to the carbon-chlorine bond renders the α -carbon highly electrophilic. This structural motif acts as a potent alkylating agent, capable of undergoing rapid SN​2 nucleophilic substitution reactions.

While this reactivity is highly desirable for synthesizing complex Active Pharmaceutical Ingredients (APIs), it presents significant occupational hazards. Exposure to biological nucleophiles—such as the sulfhydryl groups of cysteine residues in proteins or nitrogenous bases in DNA—can lead to covalent alkylation, resulting in severe skin sensitization, irritation, and potential genotoxicity. Because it acts as an alkylating agent, handling must follow strict guidelines similar to those for chemical mutagens and carcinogens[1].

Part 1: Quantitative Hazard Profiling & Causality

Understanding the physicochemical properties of N-benzyl-N-butyl-2-chloropropanamide is the first step in designing a safe operational environment. Every handling precaution must be directly linked to a specific physical or chemical characteristic.

Table 1: Physicochemical & Hazard Profile of N-benzyl-N-butyl-2-chloropropanamide

Property / MetricValue / DescriptionCausality / Impact on Handling
Molecular Weight 253.77 g/mol Moderate volatility; dictates vapor hazard at elevated temperatures.
Physical State Viscous liquid / Low-melting solidProne to aerosolization if handled vigorously; requires gentle warming to dispense.
Reactivity Highly Electrophilic ( α -carbon)Rapid SN​2 reaction with biological thiols/amines; requires immediate chemical quenching.
Decontamination Ratio 10:1 (Thiosulfate : Chemical)Ensures a complete molar excess for the total destruction of the alkylating agent.

Part 2: Mechanistic Hazard & Mitigation Pathway

To safely handle this compound, researchers must understand the mechanism of its toxicity and how to chemically neutralize it. In the event of exposure, strong sulfur nucleophiles like sodium thiosulfate can act as a chemoprotectant by neutralizing the electrophilic species [3]. Sodium thiosulfate prevents alkylation and tissue destruction by providing a preferential substrate for the alkylating agents [4].

Reactivity Chem N-benzyl-N-butyl- 2-chloropropanamide Alpha Alpha-Chloro Carbon (Highly Electrophilic) Chem->Alpha BioNuc Biological Nucleophiles (e.g., Protein Thiols) Alpha->BioNuc Exposure QuenchNuc Chemical Quenching (Thiosulfate/Amines) Alpha->QuenchNuc Mitigation Alkylation Covalent Alkylation (Toxicity/Sensitization) BioNuc->Alkylation Safe Inert Amide/Thioether (Safe Disposal) QuenchNuc->Safe

Mechanistic pathway of alpha-chloroamide alkylation and its mitigation via nucleophilic quenching.

Part 3: Risk Assessment & Causality-Driven PPE Selection

To establish a self-validating safety system, every piece of Personal Protective Equipment (PPE) must directly mitigate a specific physicochemical property of the compound. Standard operating procedures for reactive alkylating agents mandate the use of specific PPE and certified fume hoods [2].

Table 2: PPE Matrix for N-Benzyl-N-butyl-2-chloropropanamide

Hazard CharacteristicCausality / MechanismRequired PPESpecification / Standard
Alkylating Agent (Skin Sensitization) Covalent binding to epidermal proteins via SN​2 substitution.Hand Protection Double-gloving. Inner: Nitrile (min 4 mil). Outer: Butyl rubber or heavy-duty Nitrile.
Ocular Toxicity & Irritation Corneal protein alkylation causing irreversible tissue damage.Eye Protection Chemical splash goggles (ANSI Z87.1+). Face shield required for volumes >50 mL.
Vapor/Aerosol Inhalation Respiratory tract irritation; potential systemic absorption.Respiratory Protection Handle exclusively in a certified chemical fume hood (face velocity 80-120 fpm).
Dermal Absorption Lipophilic benzyl and butyl groups facilitate membrane permeability.Body Protection Flame-resistant (FR) laboratory coat with knit cuffs. Non-porous apron for bulk transfers.

Part 4: Operational Workflow & Handling

The following step-by-step methodology ensures that the handling of N-benzyl-N-butyl-2-chloropropanamide is tightly controlled from dispensing to disposal.

Workflow Start PPE & Fume Hood Setup Dispense Dispense N-benzyl-N-butyl- 2-chloropropanamide Start->Dispense React Execute Synthetic Reaction (Inert Atmosphere) Dispense->React Quench Quench with 1M Na2S2O3 (Nucleophilic Substitution) React->Quench Waste Collect Aqueous & Organic Waste Quench->Waste Decon Decontaminate Surfaces (10% Ammonia/Thiosulfate) Waste->Decon

Step-by-step operational workflow for the safe handling and quenching of alpha-chloroamides.

Step-by-Step Handling Methodology:

  • Preparation: Verify fume hood airflow. Clear the workspace of incompatible chemicals (strong bases, oxidizing agents). Line the workspace with chemical-absorbent, impermeable bench paper.

  • PPE Donning: Don FR lab coat, safety goggles, and double gloves. If handling outside the fume hood is strictly necessary (e.g., transport to an analytical lab), seal the compound in a secondary shatterproof container.

  • Dispensing: Weigh or dispense the chemical using disposable spatulas or glass syringes. Avoid creating aerosols. Since amides with bulky hydrophobic groups are often viscous, gentle warming (water bath, <50°C) may be required if the material solidifies.

  • Reaction Execution: Maintain reactions under an inert atmosphere (Nitrogen or Argon) if using air-sensitive co-reagents.

Part 5: Decontamination & Disposal Plan (Self-Validating Protocol)

Because N-benzyl-N-butyl-2-chloropropanamide is an active alkylating agent, it must be chemically deactivated (quenched) prior to standard waste disposal.

Quenching Protocol:

  • Reagent Selection: Use a strong, inexpensive sulfur nucleophile, such as Sodium Thiosulfate ( Na2​S2​O3​ ), which rapidly displaces the α -chloride via an SN​2 mechanism, yielding a non-toxic, water-soluble Bunte salt.

  • Execution:

    • Prepare a 1M aqueous solution of Sodium Thiosulfate.

    • Slowly add the thiosulfate solution to the reaction vessel or residual chemical under vigorous stirring (Maintain a 10:1 molar excess of thiosulfate).

    • Maintain stirring at room temperature for at least 2-4 hours to ensure complete consumption of the alkylating agent.

  • Self-Validation Step: Verify the completion of the quench via TLC or LC-MS. Causality: This ensures the waste is genuinely neutralized before leaving the hood. If the analytical check shows residual α -chloroamide, the system mandates the addition of further thiosulfate until the hazard is definitively neutralized.

  • Surface Decontamination: Wipe down all fume hood surfaces, balances, and spatulas with a 10% aqueous ammonia or thiosulfate solution, followed by soap and water.

  • Disposal: Separate the quenched aqueous layer from any organic solvents. Dispose of both in their respective clearly labeled hazardous waste containers.

Part 6: Emergency Response

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Do NOT use organic solvents to wash the skin, as this will enhance the dermal absorption of the lipophilic compound.

  • Eye Contact: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological attention.

  • Spills: Evacuate the immediate area. Don a respirator equipped with organic vapor cartridges if the spill is large. Cover the spill with an absorbent material (e.g., vermiculite). Carefully scoop the absorbed material into a compatible chemical waste bucket, then treat the spill surface with the 1M Sodium Thiosulfate decontamination solution.

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